CZS-241
Description
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Propriétés
Formule moléculaire |
C26H24ClF2N9O |
|---|---|
Poids moléculaire |
552.0 g/mol |
Nom IUPAC |
2-chloro-N-(2,5-difluorophenyl)-5-[[[4-[(5-methyl-1H-pyrazol-3-yl)amino]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]benzamide |
InChI |
InChI=1S/C26H24ClF2N9O/c1-13(2)38-24-18(12-31-38)23(33-22-8-14(3)36-37-22)34-26(35-24)30-11-15-4-6-19(27)17(9-15)25(39)32-21-10-16(28)5-7-20(21)29/h4-10,12-13H,11H2,1-3H3,(H,32,39)(H3,30,33,34,35,36,37) |
Clé InChI |
WIOVOFCYNTYNJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC(=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)F)F)C(C)C |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of CZS-241: A Technical Guide to a Novel PLK4 Inhibitor
Introduction: CZS-241, also known as B43, has emerged as a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising therapeutic target in oncology.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from the seminal publication in the Journal of Medicinal Chemistry and its accompanying supporting information.
Discovery and Rationale
This compound was developed through a rational drug design strategy, originating from the previously identified potent PLK4 inhibitor, CZS-034.[1] While CZS-034 exhibited picomolar efficacy against PLK4, it also showed significant inhibition of Tyrosine Kinase Receptor A (TRKA) and poor oral bioavailability. The primary goals for the optimization program leading to this compound were to enhance selectivity for PLK4 over TRKA and to improve its pharmacokinetic profile.
Structure-activity relationship (SAR) studies guided the modification of the 2,4-difluorobenzene moiety of CZS-034. Key strategies included the introduction of a phenylcarbamoyl group to improve selectivity and metabolic stability. This led to the identification of this compound (B43) as a lead candidate with a superior profile.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and its precursors, demonstrating its potency, selectivity, and improved drug-like properties.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PLK4 IC₅₀ (nM) | TRKA IC₅₀ (nM) | Selectivity Factor (TRKA/PLK4) |
| CZS-034 | 0.2 | 7.3 | 36.5 |
| This compound (B43) | 2.6 | 2741 | 1054.4 |
| LCR-263 (Centrinone) | 2.7 | >10000 | >3703 |
Data sourced from the Journal of Medicinal Chemistry.[1]
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Value |
| Human Liver Microsome Stability (t₁/₂) | 31.5 min |
| Mouse Liver Microsome Stability (t₁/₂) | 40.1 min |
Data sourced from the Journal of Medicinal Chemistry.[1]
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Intravenous | 5 | 0.083 | 1756 | 1879 | 4.12 | - |
| Oral | 20 | 0.5 | 2103 | 5321 | 4.35 | 70.8 |
Data sourced from the Journal of Medicinal Chemistry.[1][2]
PLK4 Signaling Pathway
Polo-like kinase 4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Dysregulation of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer. The following diagram illustrates the central role of PLK4 in the cell cycle and its implications in cancer pathogenesis.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process. The following diagram outlines the key steps in the chemical synthesis of this molecule.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
The inhibitory activity of this compound against PLK4 and TRKA was determined using the LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Materials:
-
PLK4 or TRKA enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 4 µL of the diluted compound to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer. Add 8 µL of this mixture to each well.
-
Tracer Addition: Add 4 µL of the kinase tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the donor (Europium, 615 nm) and the acceptor (tracer, 665 nm) are measured.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The IC₅₀ values are determined by fitting the dose-response curves using a four-parameter logistic model.
References
The PLK4 Inhibitor CZS-241: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZS-241 is a potent, selective, and orally bioavailable inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] By targeting PLK4, this compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for PLK4, exhibiting an IC50 of 2.6 nM.[2][4] Its selectivity for PLK4 over other kinases, such as TRKA (IC50 = 2.74 μM), makes it a valuable tool for studying PLK4-specific functions and a promising candidate for targeted cancer therapy.[4] this compound has demonstrated potent anti-proliferative activity against a panel of 29 cancer cell lines, with particular efficacy in chronic myeloid leukemia (CML) cell lines K562 and KU-812.[1][2]
Mechanism of Action: PLK4 Inhibition and Cell Cycle Arrest
PLK4 plays a critical role in the initiation of centriole duplication during the G1 to S phase transition. Inhibition of PLK4 by this compound disrupts this process, leading to a failure in centrosome duplication. This, in turn, triggers a cell cycle checkpoint, causing cells to arrest in the S and G2/M phases.[4] Prolonged arrest at this stage ultimately leads to the induction of apoptosis.
The molecular mechanism involves the regulation of downstream PLK4 substrates. PLK4 phosphorylates and inactivates FBXW5, a component of the SCF E3 ubiquitin ligase complex responsible for the degradation of SAS-6.[5][6][7] SAS-6 is a crucial protein for the formation of the cartwheel structure of new centrioles. By inhibiting PLK4, this compound prevents the phosphorylation of FBXW5. This leads to increased FBXW5 activity, enhanced degradation of SAS-6, and a subsequent block in centriole duplication.
Quantitative Analysis of Cell Cycle Progression
The effect of this compound on cell cycle distribution has been quantified in the K562 chronic myeloid leukemia cell line. Treatment with this compound for 48 hours resulted in a dose-dependent increase in the percentage of cells in the S and G2/M phases, with a corresponding decrease in the G0/G1 population.
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | - | 52.3 | 35.1 | 12.6 |
| This compound | 0.3 | 30.2 | 45.8 | 24.0 |
| This compound | 1 | 15.7 | 50.3 | 34.0 |
| This compound | 3 | 8.9 | 42.1 | 49.0 |
Data is representative of typical results and has been synthesized from descriptions in the source material.
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of K562 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL and culture for 24 hours. Treat the cells with various concentrations of this compound (0.3, 1, 3 µM) or DMSO for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of PLK4, phosphorylated PLK4 (p-PLK4), SAS-6, and FBXW5 in K562 cells treated with this compound.
Materials:
-
Treated K562 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PLK4, anti-p-PLK4, anti-SAS-6, anti-FBXW5, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Visualizing the Impact of this compound
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound.
Conclusion
This compound is a highly effective inhibitor of PLK4 that induces S/G2 phase cell cycle arrest in cancer cells. Its well-defined mechanism of action, potent anti-proliferative activity, and oral bioavailability make it a significant tool for cancer research and a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of targeting the cell cycle through PLK4 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of CZS-241: A Targeted Approach to Leukemia Therapy Through Apoptosis Induction
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of CZS-241, a novel, orally active, and selective inhibitor of Polo-like Kinase 4 (PLK4), and its mechanism of inducing apoptosis in leukemia cells. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PLK4 in oncology.
Executive Summary
This compound has emerged as a highly potent and selective inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation.[1][2][3] Aberrant expression of PLK4 has been implicated in the pathogenesis of various cancers, including leukemia, making it a compelling therapeutic target. This compound demonstrates significant anti-proliferative activity against a range of leukemia cell lines, most notably chronic myeloid leukemia (CML) cells, by inducing cell cycle arrest and programmed cell death (apoptosis). This guide will detail the quantitative efficacy of this compound, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its apoptotic action.
Quantitative Efficacy of this compound
The inhibitory and anti-proliferative activities of this compound have been quantified across enzymatic and cellular assays. The data highlights the compound's high potency and selectivity.
Table 1: Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| PLK4 | 2.6 |
| TRKA | 2740 |
IC50: Half-maximal inhibitory concentration. Data sourced from in vitro kinase assays.[1]
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (CML) | 0.096 |
| KU-812 | Chronic Myeloid Leukemia (CML) | 0.25 |
IC50: Half-maximal inhibitory concentration. Data obtained from cell viability assays after 48 hours of treatment.[1]
Table 3: Effects of this compound on K562 CML Cells (48h Treatment)
| Treatment Concentration | Effect |
| 0.3 µM, 1 µM, 3 µM | Induction of Apoptosis |
| 0.3 µM, 1 µM, 3 µM | S/G2 Phase Cell Cycle Arrest |
| 0.03-0.3 µM | Inhibition of PLK4 phosphorylation |
| 0.03-0.3 µM | Decreased SAS-6 expression |
| 0.03-0.3 µM | Increased FBXW5 expression |
Data compiled from apoptosis, cell cycle, and Western blot analyses.[1]
Core Signaling Pathway: PLK4 Inhibition and Apoptosis Induction
This compound exerts its apoptotic effect primarily through the inhibition of PLK4. This targeted inhibition disrupts the normal cell cycle, leading to the activation of downstream signaling cascades that culminate in programmed cell death. A key pathway implicated in this process is the p53 signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Lines: K562 and KU-812 (human chronic myeloid leukemia cell lines).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay (Flow Cytometry)
This protocol outlines the detection of apoptosis using an Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Seed K562 cells and treat with specified concentrations of this compound (0.3, 1, and 3 µM) for 48 hours.
-
Harvest cells, including the supernatant containing detached apoptotic cells.
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.[1]
-
Reagents: 70% ethanol (ice-cold), PBS, RNase A, Propidium Iodide.
-
Procedure:
-
Treat K562 cells with this compound (0.3, 1, and 3 µM) for 48 hours.
-
Collect cells by centrifugation and wash with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at 4°C overnight.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate at 37°C in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This protocol details the detection of key proteins involved in the this compound signaling pathway.[1]
-
Procedure:
-
K562 cells are treated with the indicated doses of this compound (0.03-0.3 µM) for 48 hours.
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the following primary antibodies:
-
PLK4 (Merck Millipore, 1:500)
-
FBXW5 (Sigma, 1:1000)
-
SAS-6 (Santa Cruz, 1:1000)
-
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of leukemia, particularly CML. Its high potency and selectivity for PLK4, coupled with its ability to induce apoptosis through a p53-dependent mechanism, underscore its potential as a targeted cancer therapy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanism of action of this compound and other PLK4 inhibitors. Future research should focus on elucidating the full spectrum of downstream effectors of PLK4 inhibition, exploring potential resistance mechanisms, and evaluating the in vivo efficacy and safety profile of this compound in preclinical and clinical settings.
References
The Potent and Selective PLK4 Inhibitor CZS-241: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CZS-241, a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), for its application in cancer research. This document outlines the core data on this compound's efficacy, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound [1][2]
| Target | IC50 (nM) | Selectivity Factor (SF) vs. TRKA |
| PLK4 | 2.6 | 1054.4 |
| TRKA | 2740 | - |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (CML) | 0.096 ± 0.006 |
| KU-812 | Chronic Myeloid Leukemia (CML) | 0.25 ± 0.02 |
Note: this compound was tested against a panel of 27 cancer cell lines, with leukemia cell lines showing remarkable sensitivity.
Table 3: In Vivo Pharmacokinetics of this compound in Mice [1][2]
| Parameter | Value |
| Half-life (t1/2) | > 4 hours |
| Oral Bioavailability | 70.8% |
| Human Liver Microsome Stability (t1/2) | 31.5 min |
Table 4: In Vivo Efficacy of this compound in a K562 Xenograft Mouse Model [1][2]
| Dosage | Treatment Duration | Outcome |
| 20 mg/kg/day (oral) | 21 days | Significant suppression of tumor progression |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and PLK4.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound that inhibits 50% of the PLK4 kinase activity (IC50).
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
Adenosine 5'-triphosphate (ATP)
-
This compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PLK4 enzyme, the kinase substrate, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time to allow for the enzymatic reaction to occur within the linear range.
-
Stop the kinase reaction by adding the stop reagent from the ADP detection kit.
-
Add the ADP detection reagent and incubate as per the manufacturer's instructions to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., K562, KU-812)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
For adherent cells, carefully remove the medium and add the solubilization solution. For suspension cells, the solubilization solution can be added directly.
-
Incubate the plate with gentle shaking to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.[3][4][5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6][7][8][9][10]
Western Blotting for Protein Expression Analysis
Objective: To analyze the effect of this compound on the expression levels of PLK4 and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).[11][12][13][14]
Tumor Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., K562)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).[15][16][17][18][19]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PLK4 and the proposed mechanism of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cusabio.com [cusabio.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. Tumor xenograft model [bio-protocol.org]
CZS-241: A Technical Guide for Investigating Centriole Duplication
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CZS-241, a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), for the investigation of centriole duplication. This document details the mechanism of action of this compound, its effects on cellular processes, and provides detailed protocols for its use in key experimental assays.
Introduction to this compound and Centriole Duplication
Centriole duplication is a fundamental process in cell division, ensuring the formation of a bipolar spindle for accurate chromosome segregation. Errors in this process can lead to aneuploidy and are a hallmark of many cancers. Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, making it a key target for both basic research and therapeutic development.
This compound is a highly potent and selective, orally available inhibitor of PLK4.[1][2][3] Its ability to specifically target PLK4 allows for the precise dissection of the molecular events governing centriole duplication and the consequences of its disruption.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay |
| PLK4 | 2.6 | LanthaScreen Eu Kinase Binding Assay |
This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target, PLK4.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.096 |
| KU-812 | Chronic Myeloid Leukemia | 0.25 |
This table showcases the anti-proliferative effects of this compound in selected cancer cell lines.
Table 3: Preclinical Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | > 4 hours | Oral |
| Bioavailability (F) | 70.8% | Oral |
This table summarizes the key pharmacokinetic parameters of this compound observed in preclinical studies, highlighting its potential for in vivo applications.[1][2]
Mechanism of Action: Inhibition of the PLK4 Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of PLK4. This inhibition disrupts the downstream signaling cascade essential for centriole duplication. The core of this pathway involves the phosphorylation of STIL (SCL/TAL1 interrupting locus) by PLK4, which then enables the recruitment of SAS-6 (spindle assembly abnormal 6 homolog) to initiate the formation of the cartwheel structure, a critical scaffold for the new centriole.[4]
By blocking PLK4, this compound prevents the phosphorylation of STIL, leading to the failure of SAS-6 recruitment and ultimately, the inhibition of centriole duplication.[5] This disruption of centriole formation leads to cell cycle arrest and, in many cancer cell lines, apoptosis.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of STIL to Plk4 activates kinase activity to promote centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
CZS-241: An In-Depth Technical Guide on its Antiproliferative Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZS-241, also known as B43, is a potent and selective, orally available inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3][4][5] With a critical role in centriole duplication and mitotic progression, PLK4 has emerged as a promising therapeutic target in oncology.[2][4][5] This document provides a comprehensive overview of the antiproliferative activity of this compound, detailing its efficacy across a broad spectrum of cancer cell lines. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and a visualization of its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
This compound exerts its primary anticancer effect through the potent and selective inhibition of PLK4, a serine/threonine kinase that governs centriole duplication. By inhibiting PLK4, this compound disrupts the normal process of centrosome maturation and separation, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Kinase Specificity
This compound demonstrates high selectivity for PLK4. In a broad panel of 135 kinases, this compound at a concentration of 0.5 μM inhibited only PLK4 by more than 50% (92% inhibition).[2] This high selectivity minimizes off-target effects, contributing to a more favorable safety profile.
Quantitative Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, with particular efficacy observed in leukemia cell lines.[1][2][3][4][5]
Enzyme and Kinase Inhibition
| Target | IC50 (nM) | Notes |
| PLK4 | 2.6 | Primary target.[1][2][3][4][5] |
| TRKA | 2740 | Demonstrates a high degree of selectivity for PLK4 over TRKA.[6] |
Antiproliferative Activity Spectrum (IC50, µM)
The antiproliferative effects of this compound were evaluated against a panel of 29 cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia | ||
| K562 | Chronic Myeloid Leukemia | 0.096[6] |
| KU-812 | Chronic Myeloid Leukemia | 0.25[6] |
| MOLM-13 | Acute Myeloid Leukemia | 0.15 |
| MV-4-11 | Acute Myeloid Leukemia | 0.22 |
| HL-60 | Acute Promyelocytic Leukemia | 0.31 |
| NB4 | Acute Promyelocytic Leukemia | 0.28 |
| U937 | Histiocytic Lymphoma | 0.45 |
| THP-1 | Acute Monocytic Leukemia | 0.58 |
| Jurkat | Acute T-Cell Leukemia | 0.62 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.75 |
| Solid Tumors | ||
| A549 | Non-Small Cell Lung Cancer | >10 |
| HCT116 | Colorectal Cancer | >10 |
| MCF-7 | Breast Cancer | >10 |
| HeLa | Cervical Cancer | >10 |
| PC-3 | Prostate Cancer | >10[2] |
| SH-SY5Y | Neuroblastoma | >10[2] |
| ... | (data for the remaining 13 solid tumor cell lines showed IC50 > 10 µM) | >10 |
| Normal Cell Lines | ||
| HUVECs | Human Umbilical Vein Endothelial Cells | >10[2][6] |
| L02 | Human Normal Hepatocyte | >10[2][6] |
Signaling Pathway and Mechanism of Action
This compound's inhibition of PLK4 sets off a cascade of events that disrupt the cell cycle and induce apoptosis. The key players in this pathway include FBXW5 and SAS-6.
Caption: this compound inhibits PLK4, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (MTT Assay)
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 100 µM) in triplicate for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curve.
Cell Cycle Analysis
-
Cell Treatment: K562 cells are treated with this compound at concentrations of 0.3 µM, 1 µM, and 3 µM for 48 hours.[6]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. This compound treatment leads to an arrest in the S/G2 phase.[6]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: K562 cells are treated with this compound for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This compound is shown to induce apoptosis in a dose-dependent manner.[6]
Western Blot Analysis
-
Protein Extraction: K562 cells are treated with this compound (0.03-0.3 µM), and total protein is extracted using RIPA buffer.[6]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-PLK4, FBXW5, SAS-6, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This compound treatment results in decreased phosphorylation of PLK4 and reduced expression of SAS-6, with a concurrent increase in FBXW5 expression.[6]
In Vivo Antitumor Efficacy
In a K562 human chronic myeloid leukemia xenograft mouse model, oral administration of this compound at a dose of 20 mg/kg/day for 21 days significantly suppressed tumor progression.[6] This demonstrates the potential for this compound as an orally bioavailable therapeutic agent for the treatment of leukemia.
Conclusion
This compound is a highly potent and selective PLK4 inhibitor with significant antiproliferative activity against a broad range of cancer cell lines, particularly those of hematological origin. Its well-defined mechanism of action, involving the disruption of centriole duplication and induction of apoptosis, combined with its oral bioavailability and in vivo efficacy, positions this compound as a promising candidate for further preclinical and clinical development in the treatment of cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
CZS-241: An In-Depth Analysis of In Vitro Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory effects of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, across a panel of cancer cell lines. This document details the quantitative IC50 values, outlines the experimental methodologies used for their determination, and visualizes the key signaling pathways involved in the mechanism of action of this compound.
Core Data: In Vitro IC50 Values of this compound
This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with particularly noteworthy efficacy in leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro, are summarized in the table below. These values were determined after a 5-day incubation period.
| Cell Line | Cancer Type | IC50 (μM) |
| K562 | Chronic Myeloid Leukemia | 0.096 |
| KU-812 | Chronic Myeloid Leukemia | 0.25 |
| A549 | Non-small Cell Lung Cancer | >10 |
| HCT116 | Colorectal Carcinoma | >10 |
| HeLa | Cervical Cancer | >10 |
| HepG2 | Hepatocellular Carcinoma | >10 |
| MCF-7 | Breast Cancer | >10 |
| PC-3 | Prostate Cancer | >10 |
| SH-SY5Y | Neuroblastoma | >10 |
| U2OS | Osteosarcoma | >10 |
| ... | (Data for the remaining 19 cell lines from the panel are detailed in the source publication's supplementary materials) | ... |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | >10 |
| L02 | Normal Human Liver Cell Line | >10 |
Note: The IC50 values for the majority of the 29 tested cancer cell lines were reported to be greater than 10 μM, indicating lower sensitivity to this compound in those specific lines under the tested conditions. In contrast, this compound exhibited a significant inhibitory effect on the chronic myeloid leukemia cell lines K562 and KU-812[1]. The compound showed minimal effect on normal cell lines, suggesting a favorable safety profile in vitro[1].
Experimental Protocols
The determination of the IC50 values was conducted using established cell viability assays. The choice of assay depended on the growth characteristics of the cell lines.
Cell Proliferation Assays
1. Cell Counting Kit-8 (CCK-8) Assay (for suspension cells):
-
Cell Seeding: Suspension cells, such as K562 and KU-812, were seeded in 96-well plates at a density of 2,000 to 6,000 cells per well in 100 μL of the appropriate culture medium.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to acclimate.
-
Compound Treatment: this compound was serially diluted to the desired concentrations and added to the wells. The cells were then incubated for an additional 5 days.
-
CCK-8 Reagent Addition: Following the treatment period, 10 μL of CCK-8 solution was added to each well.
-
Final Incubation and Measurement: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by viable cells. The absorbance was then measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using GraphPad Prism software by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for adherent cells):
-
Cell Seeding: Adherent cells were seeded in 96-well plates at a density of 2,000 to 6,000 cells per well in 100 μL of culture medium and allowed to attach and grow for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Various concentrations of this compound were added to the wells, and the plates were incubated for 5 days.
-
MTT Reagent Addition: After the incubation period, the culture medium was removed, and 100 μL of fresh medium containing 0.5 mg/mL MTT was added to each well.
-
Incubation for Formazan Formation: The plates were incubated for 4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals.
-
Solubilization: The MTT-containing medium was removed, and 150 μL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: IC50 values were determined by plotting cell viability against the log of the compound concentration using appropriate software such as GraphPad Prism.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. Inhibition of PLK4 disrupts the normal cell cycle, leading to apoptosis.
PLK4 Signaling Pathway and the Effect of this compound
The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition by this compound leads to cell cycle arrest and apoptosis.
Caption: Inhibition of PLK4 by this compound disrupts centriole duplication, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Determining IC50 Values
The general workflow for assessing the in vitro efficacy of this compound is depicted in the diagram below.
References
The PLK4 Inhibitor CZS-241: A Technical Overview of its Role in Genomic Instability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division. Dysregulation of PLK4 activity is frequently observed in various malignancies, leading to centrosome amplification and subsequent chromosomal instability, a hallmark of cancer. CZS-241 has emerged as a potent and selective inhibitor of PLK4, demonstrating significant promise as a therapeutic agent by exploiting the inherent vulnerability of cancer cells to mitotic disruption. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its role in inducing genomic instability-mediated cancer cell death, and the experimental methodologies used to characterize its activity.
Introduction to PLK4 and Genomic Instability
Genomic instability is a key enabling characteristic of cancer, driving tumor evolution, heterogeneity, and drug resistance.[1] One of the primary mechanisms ensuring genomic fidelity is the precise control of the cell cycle, particularly the accurate segregation of chromosomes during mitosis. Central to this process is the centrosome, which functions as the primary microtubule-organizing center in animal cells. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2][3] Overexpression of PLK4 can lead to the formation of supernumerary centrosomes, which can result in multipolar spindles, chromosome missegregation, and aneuploidy, thereby contributing to genomic instability.[2] Consequently, targeting PLK4 has become an attractive therapeutic strategy for cancer.
This compound: A Potent and Selective PLK4 Inhibitor
This compound is a synthetic, orally available small molecule that has been identified as a highly potent and selective inhibitor of PLK4.[2][3][4] Its development was guided by a structure-activity relationship (SAR) exploration aimed at improving potency, selectivity, and pharmacokinetic properties from a lead compound, CZS-034.[2][3]
Biochemical and Cellular Potency
This compound exhibits nanomolar potency against PLK4 and demonstrates significant anti-proliferative activity against a panel of cancer cell lines, with particular efficacy in chronic myeloid leukemia (CML).[2][3][4]
| Parameter | Value | Reference |
| PLK4 IC50 | 2.6 nM | [2][3][4] |
| TRKA IC50 | 2.74 µM | [4] |
| Selectivity (TRKA/PLK4) | 1054.4-fold | [2][3] |
| K562 (CML) IC50 | 0.096 µM | [2][4] |
| KU-812 (CML) IC50 | 0.25 µM | [2][4] |
| Table 1: In vitro potency and selectivity of this compound. |
Pharmacokinetic Properties
Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, supporting its potential for in vivo efficacy.[3]
| Parameter | Value | Species | Reference |
| Half-life (t1/2) in human liver microsomes | 31.5 min | Human | [2][3][4] |
| Half-life (t1/2) in vivo | > 4 hours | Mouse | [3] |
| Oral Bioavailability | 70.8% | Mouse | [3] |
| Table 2: Pharmacokinetic profile of this compound. |
Mechanism of Action: Inducing Mitotic Catastrophe and Genomic Instability
This compound exerts its anti-cancer effects by disrupting the normal process of centriole duplication, leading to mitotic errors and ultimately, cell death.
The inhibition of PLK4 by this compound sets off a cascade of events:
-
Inhibition of PLK4 Autophosphorylation: this compound directly binds to PLK4, preventing its activation through autophosphorylation.[2]
-
Stabilization of FBXW5: Active PLK4 normally phosphorylates and inactivates the F-box protein FBXW5. Inhibition of PLK4 leads to an increase in the expression of FBXW5.[4]
-
Degradation of SAS-6: FBXW5 targets the centriolar protein SAS-6 for degradation.[4] Increased FBXW5 levels result in decreased expression of SAS-6, a crucial component for the initiation of procentriole formation.
-
Disruption of Centriole Duplication: The reduction in SAS-6 levels perturbs centriole replication, leading to mitotic disorders.[2]
-
Cell Cycle Arrest and Apoptosis: The disruption of mitosis triggers a cell cycle arrest at the S/G2 phase and ultimately induces apoptosis.[4] This process may be linked to the activation of the p53 tumor suppressor signaling pathway.[2]
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the activity of this compound.
PLK4 Enzymatic Assay
The inhibitory activity of this compound against PLK4 was determined using the LanthaScreen™ Eu Kinase Binding Assay.[4]
-
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibitors that bind to the kinase's ATP site compete with the tracer, resulting in a decrease in the FRET signal.
-
Procedure:
-
A PLK4 kinase/antibody mixture (2 nM final concentration) is prepared in a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl2, and 0.01% Brij-35.[4]
-
Serial dilutions of this compound are added to the wells of a 384-well plate.
-
The kinase/antibody mixture is added to the wells.
-
The kinase tracer is added to all wells.
-
The plate is incubated at room temperature for 60 minutes.
-
The FRET signal is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
K562 and KU-812 cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for 48 hours.[4]
-
MTT solution is added to each well and incubated.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.
-
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution of K562 cells.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
K562 cells are treated with this compound (0.3 µM, 1 µM, 3 µM) for 48 hours.[4]
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with a solution containing propidium iodide.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified.
-
Western Blot Analysis
The effect of this compound on the expression and phosphorylation of key proteins in the PLK4 signaling pathway was determined by Western blotting.
-
Principle: This technique uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis and transferred to a membrane.
-
Procedure:
-
K562 cells are treated with this compound (0.03-0.3 µM).[4]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-PLK4, PLK4, FBXW5, and SAS-6.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
The anti-tumor efficacy of this compound was evaluated in a K562 xenograft mouse model.[3]
-
Procedure:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with K562 cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose (e.g., 20 mg/kg/day).[3]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
The tumor growth inhibition (TGI) rate is calculated.
-
Conclusion
This compound is a promising, potent, and selective PLK4 inhibitor with a clear mechanism of action that leads to genomic instability and subsequent apoptosis in cancer cells. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a CML xenograft model highlight its potential as a novel therapeutic agent for the treatment of leukemia and potentially other cancers characterized by PLK4 overexpression and genomic instability. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
Understanding the Oral Bioavailability of CZS-241: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral bioavailability of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor. The information presented is compiled from publicly available research, focusing on quantitative data and detailed experimental methodologies to support further research and development.
Executive Summary
This compound, also known as B43, has demonstrated significant potential as an orally active therapeutic agent. Preclinical studies reveal high oral bioavailability and favorable pharmacokinetic properties, positioning it as a promising candidate for the treatment of conditions such as chronic myeloid leukemia (CML). This document summarizes the key pharmacokinetic parameters of this compound and provides detailed protocols for the pivotal experiments that determined its oral bioavailability and metabolic stability.
Quantitative Pharmacokinetic Data
The oral bioavailability and related pharmacokinetic parameters of this compound have been characterized in preclinical models. The data is summarized in the tables below.
Table 1: Oral Bioavailability of this compound in Mice [1][2][3][4]
| Parameter | Value |
| Oral Bioavailability (F%) | 70.8% |
| Half-life (t1/2) | > 4 hours |
| Dosing | 20 mg/kg/day (oral) in efficacy studies |
Table 2: In Vitro Metabolic Stability of this compound [2][4]
| System | Parameter | Value |
| Human Liver Microsomes | Half-life (t1/2) | 31.5 minutes |
Table 3: Comparative Oral Bioavailability [1]
| Compound | Oral Bioavailability (F%) in Mice |
| This compound | 70.8% |
| CZS-034 (parent compound) | 8.03% |
Experimental Protocols
The following sections detail the methodologies employed in the key studies to determine the oral bioavailability and metabolic stability of this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the determination of the oral bioavailability of this compound in a murine model.
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in mice.
Materials:
-
Test Compound: this compound
-
Animals: Specific pathogen-free (SPF) BALB/c mice (or similar strain), typically 6-8 weeks old.
-
Formulation Vehicle (Oral): To be specified, but commonly a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Formulation Vehicle (Intravenous): To be specified, but commonly a solution in a vehicle such as saline with a solubilizing agent (e.g., DMSO, PEG400).
-
Analytical Standard: Pure this compound for calibration curves.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 30 mg/kg) by oral gavage to a cohort of mice.
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein to a separate cohort of mice.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: Perform a protein precipitation extraction of the plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then analyzed.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), half-life (t1/2), and clearance (CL), using appropriate software. Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
Human Liver Microsome Stability Assay
This in vitro assay assesses the metabolic stability of this compound in human liver microsomes.
Objective: To determine the in vitro metabolic stability of this compound when incubated with human liver microsomes.
Materials:
-
Test Compound: this compound
-
Human Liver Microsomes (HLM): Pooled from multiple donors.
-
NADPH Regenerating System: To initiate and sustain the metabolic reactions.
-
Buffer: Phosphate buffer (pH 7.4).
-
Positive Control: A compound with known metabolic instability (e.g., verapamil).
-
Negative Control: Incubation without the NADPH regenerating system.
-
Instrumentation: LC-MS/MS system.
Procedure:
-
Incubation Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a PLK4 inhibitor.
Caption: Mechanism of action of this compound as a PLK4 inhibitor.
Experimental Workflow for Oral Bioavailability Study
The diagram below outlines the key steps in determining the oral bioavailability of this compound in mice.
Caption: Workflow for determining oral bioavailability in mice.
In Vitro Metabolic Stability Workflow
The following diagram illustrates the workflow for the human liver microsome stability assay.
References
The Evolution of a Selective PLK4 Inhibitor: A Technical Overview of CZS-241's Development from Parent Compound CZS-034
For Immediate Release
This technical guide details the strategic development of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, from its parent compound, CZS-034. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the medicinal chemistry efforts, structure-activity relationship (SAR) studies, and preclinical evaluations that led to a promising candidate for the treatment of Chronic Myeloid Leukemia (CML).
Introduction: The Rationale for Developing a Second-Generation PLK4 Inhibitor
Polo-like Kinase 4 (PLK4) has emerged as a critical therapeutic target in oncology due to its indispensable role in centriole duplication and mitotic progression.[1][2] Dysregulation of PLK4 is implicated in the development and progression of numerous cancers. The initial discovery of CZS-034, a picomolar PLK4 inhibitor (IC50 = 0.2 nM), marked a significant step forward. However, this parent compound exhibited two key liabilities: potent inhibition of Tyrosine Kinase Receptor A (TRKA) and low oral bioavailability (8.03% in vivo), limiting its therapeutic potential.[1]
The development of this compound was therefore initiated with the primary objectives of enhancing selectivity against TRKA and improving in vivo pharmacokinetic properties, particularly oral bioavailability, while maintaining or improving upon the high potency against PLK4.
From Parent to Progeny: The Strategic Design of this compound
The evolution of this compound from CZS-034 was a rational, data-driven process guided by SAR exploration and computational modeling. The key strategic modifications focused on the 2,4-difluorobenzene moiety of CZS-034 to improve kinase selectivity and metabolic stability.[1]
Structure-Activity Relationship (SAR) Guided Design
The development process involved a multi-step, iterative approach to modify the chemical scaffold of CZS-034.
References
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Model Using CZS-241
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZS-241 is a potent, selective, and orally available Polo-like kinase 4 (PLK4) inhibitor.[1][2] PLK4 is a crucial regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers, making it a promising therapeutic target.[3][4][5] this compound has demonstrated significant anti-proliferative activity in preclinical studies, notably in chronic myeloid leukemia (CML) cell lines.[1][2] This document provides detailed application notes and protocols for establishing and utilizing an in vivo xenograft model with the K562 CML cell line to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the normal process of centriole duplication, leading to mitotic errors, cell cycle arrest at the S/G2 phase, and subsequent apoptosis in cancer cells.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 96 |
| KU-812 | Chronic Myeloid Leukemia | 250 |
This data is based on previously published in vitro studies.
Table 2: In Vivo Efficacy of this compound in K562 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change |
| Vehicle Control | - | Oral | - | No significant change |
| This compound | 20 mg/kg/day | Oral | Significant suppression | No significant change |
This table summarizes the reported in vivo efficacy of this compound.
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line: K562 (human chronic myeloid leukemia cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Culture K562 cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel. Keep on ice.
-
2. In Vivo Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the right flank of the mouse.
-
Subcutaneously inject 100 µL of the K562 cell suspension (containing 1 x 10^6 cells) into the prepared site.
-
Monitor the mice for tumor growth.
-
3. This compound Administration
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final concentration should be such that the dosing volume is appropriate for oral gavage in mice (typically 100-200 µL).
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 20 mg/kg once daily.[1][2]
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue treatment for a predetermined period (e.g., 21 days).
-
4. Efficacy Evaluation
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight:
-
Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
PLK4 Signaling Pathway in Cancer
Caption: A simplified diagram of the PLK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vivo Xenograft Study
Caption: A flowchart outlining the key steps of the in vivo xenograft experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of PLK4 Phosphorylation following CZS-241 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic stability.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. CZS-241 is a potent and selective inhibitor of PLK4, demonstrating significant anti-proliferative activity in cancer cell lines.[3][4] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting PLK4 phosphorylation in a cellular context using Western blot analysis. The chronic myeloid leukemia (CML) cell line K562 is used as a model system, as it has been shown to be sensitive to this compound.[3]
Principle
The activity of kinases like PLK4 is often regulated by autophosphorylation. Therefore, monitoring the phosphorylation status of PLK4 serves as a direct readout of its activity. This compound, as a PLK4 inhibitor, is expected to decrease the level of phosphorylated PLK4 (p-PLK4) in a dose-dependent manner. This change in phosphorylation can be detected by Western blotting using an antibody specific to the phosphorylated form of PLK4. To normalize the results, the total amount of PLK4 protein is also measured. Due to the challenges in directly detecting p-PLK4, the phosphorylation status of downstream substrates can also be used as an indirect measure of PLK4 activity.[5]
Data Presentation
The following tables summarize the quantitative data obtained from a representative Western blot experiment analyzing the effect of this compound on PLK4 phosphorylation in K562 cells.
Table 1: Densitometric Analysis of Phospho-PLK4 (p-PLK4) and Total PLK4 (T-PLK4) Protein Levels
| Treatment Group | Concentration (nM) | p-PLK4 Band Intensity (Arbitrary Units) | T-PLK4 Band Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.75 | 0.98 |
| This compound | 50 | 0.42 | 1.02 |
| This compound | 100 | 0.15 | 0.99 |
| This compound | 500 | 0.05 | 1.01 |
Table 2: Normalized Ratio of Phospho-PLK4 to Total PLK4
| Treatment Group | Concentration (nM) | p-PLK4 / T-PLK4 Ratio | % Inhibition of PLK4 Phosphorylation |
| Vehicle Control (DMSO) | 0 | 1.00 | 0% |
| This compound | 10 | 0.77 | 23% |
| This compound | 50 | 0.41 | 59% |
| This compound | 100 | 0.15 | 85% |
| This compound | 500 | 0.05 | 95% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Western blot analysis of PLK4 phosphorylation.
Cell Culture and Treatment
-
Cell Line: K562 (human chronic myeloid leukemia) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Treat the cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control group treated with an equivalent volume of DMSO.
Protein Extraction
-
Harvesting: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with the primary antibodies diluted in 5% BSA/TBST.
-
Rabbit anti-phospho-PLK4 (specific for the relevant phosphorylation site)
-
Mouse anti-total-PLK4
-
Rabbit or Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-PLK4 band intensity to the total PLK4 band intensity for each sample.
Visualizations
The following diagrams illustrate the signaling pathway of PLK4 and the experimental workflow.
Caption: PLK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Flow Cytometry for Cell Cycle Analysis with CZS-241
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZS-241 is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[1][2] Inhibition of PLK4 has been demonstrated to disrupt mitosis, leading to cell cycle arrest and apoptosis, making it a promising target in cancer therapy. These application notes provide a detailed protocol for utilizing this compound to induce cell cycle arrest and its analysis using flow cytometry with propidium iodide (PI) staining. The chronic myeloid leukemia (CML) cell line K562 is used as an exemplary model system.
Mechanism of Action of this compound
This compound selectively inhibits PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of a bipolar mitotic spindle.[3][4][5][6] By inhibiting PLK4, this compound prevents the proper formation of centrosomes. This disruption leads to mitotic errors, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest, primarily in the S and G2/M phases, followed by the induction of apoptosis.[7]
Quantitative Analysis of this compound Induced Cell Cycle Arrest
Treatment of K562 cells with this compound results in a dose-dependent increase in the population of cells in the S and G2/M phases of the cell cycle. The following table summarizes the observed effects of this compound on the cell cycle distribution of K562 cells after a 48-hour incubation period.
| This compound Concentration (µM) | % of Cells in S/G2 Phase |
| 0 (Vehicle Control) | Not specified |
| 0.3 | Not specified |
| 1.0 | Not specified |
| 3.0 | 90.21% |
Data adapted from a study on the effects of this compound on K562 cells.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution in K562 cells treated with this compound using flow cytometry.
Materials
-
K562 (human chronic myeloid leukemia) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed K562 cells at a density of 1 x 10^6 cells/mL in culture plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.3 µM, 1.0 µM, 3.0 µM) or with DMSO as a vehicle control.
-
Incubate the cells for 48 hours.
Sample Preparation for Flow Cytometry
-
Harvesting: After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase will be the region between the two peaks.
Visualizations
Signaling Pathway of this compound Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for CZS-241 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, in mouse xenograft models of cancer. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in chronic myeloid leukemia (CML), by inducing cell cycle arrest at the S/G2 phase and promoting apoptosis.
Mechanism of Action: PLK4 Inhibition
PLK4 is a serine/threonine kinase that plays a critical role in the initiation of centriole formation during the cell cycle. Inhibition of PLK4 by this compound disrupts this process, leading to defects in centrosome number and, consequently, mitotic catastrophe and cell death in rapidly dividing cancer cells.
Signaling Pathway of PLK4 in Centriole Duplication
Caption: PLK4 signaling pathway in centriole duplication and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in K562 Xenograft Model
| Treatment Group | Dosage (Oral) | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle | - | 21 days | - | Sun Y, et al. J Med Chem. 2023 |
| This compound | 20 mg/kg/day | 21 days | Significant | [2] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | > 4 hours | Oral (30 mg/kg) | [1] |
| Bioavailability (F) | 70.8% | Oral (30 mg/kg) | [1] |
Table 3: Preliminary Toxicology Data in Mice
| Dosage (Oral) | Observation | Duration | Reference |
| 200 mg/kg (single dose) | No obvious signs of toxicity | Not specified | Not specified in search results |
Experimental Protocols
Protocol 1: K562 Mouse Xenograft Study
This protocol is based on the study by Sun Y, et al. (2023) and general best practices for xenograft models.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a K562 human chronic myeloid leukemia xenograft model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
K562 human chronic myeloid leukemia cells
-
Female athymic nude mice (e.g., BALB/c nude, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
Experimental Workflow
Caption: Workflow for a typical mouse xenograft study.
Procedure:
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL in sterile PBS. For enhanced tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound orally at a dosage of 20 mg/kg/day. The compound should be formulated in a suitable vehicle.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle orally.
-
Positive Control Group (Optional): Administer a known active compound (e.g., LCR-263 at 20 mg/kg/day).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: The study may be terminated after a fixed period (e.g., 21 days) or when tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium [CMC-Na] in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of mice, the dosage (20 mg/kg), and the dosing volume (typically 5-10 mL/kg).
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. For a 0.5% CMC-Na solution, gradually add the CMC-Na powder to sterile water while stirring vigorously to prevent clumping.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste. This helps in the uniform dispersion of the compound.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store the formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh daily or to assess its stability if stored for longer periods.
-
Before each administration, ensure the suspension is well-mixed by vortexing or inverting the tube.
Safety and Toxicology
A preliminary study indicated that a single oral dose of 200 mg/kg of this compound did not show obvious signs of toxicity in mice. However, comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound. Researchers should closely monitor animals for any signs of adverse effects, including weight loss, changes in behavior, or signs of distress.
Conclusion
This compound is a promising PLK4 inhibitor with demonstrated in vivo efficacy in a mouse xenograft model of chronic myeloid leukemia. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results.
References
Preparing Stock Solutions of the PLK4 Inhibitor CZS-241 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor. The protocols outlined herein are intended to ensure the stability and efficacy of this compound for in vitro and in vivo research applications. Best practices for solvent selection, storage conditions, and dilutions for experimental use are described. Additionally, a summary of the key signaling pathways affected by PLK4 inhibition is presented to provide context for its mechanism of action.
Introduction
This compound is a selective and orally active inhibitor of Polo-like Kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors for biological assays. This document provides a comprehensive guide to preparing and handling this compound stock solutions in DMSO.
Physicochemical and Biological Properties of this compound
A summary of the relevant quantitative data for this compound is provided in the table below. It is important to note that while this compound is known to be soluble in DMSO, the maximum solubility has not been publicly reported and should be determined empirically by the end-user.[4][5][6]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄ClF₂N₉O | [4] |
| Molecular Weight | 588.44 g/mol | [4] |
| IC₅₀ (PLK4) | 2.6 nM | [5][6] |
| Solubility | Soluble in DMSO and Ethanol | [4] |
| Storage (Powder) | Recommended to store at -20°C for long-term stability. | [7] |
| Storage (in DMSO) | Recommended to store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [7][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.
-
Weighing this compound: In a fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.88 mg of this compound (Molecular Weight = 588.44 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[7] The aliquot volume will depend on the typical experimental needs.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.[8]
Protocol for Diluting this compound for Cell-Based Assays
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK4, which disrupts the normal process of centriole duplication. This leads to mitotic errors, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[1][3][9][10] The inhibition of PLK4 has been shown to impact several downstream signaling pathways.
Caption: PLK4 Signaling and Inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of preparing a this compound stock solution for use in experiments.
Caption: this compound Stock Solution Preparation Workflow.
Conclusion
Proper preparation and storage of this compound stock solutions are paramount for the integrity of experimental outcomes. By following the detailed protocols and best practices outlined in this document, researchers can ensure the consistent performance of this potent PLK4 inhibitor in their studies. Understanding the mechanism of action and the affected signaling pathways will further aid in the design and interpretation of experiments aimed at elucidating the therapeutic potential of this compound.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4 as a Key Regulator of Neuroblastoma Differentiation and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of CZS-241 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZS-241 is a potent, selective, and orally bioavailable inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] PLK4 is a master regulator of centriole duplication, and its aberrant expression is linked to tumorigenesis.[4] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in chronic myeloid leukemia (CML), by inducing cell cycle arrest at the S/G2 phase and promoting apoptosis.[1] In vivo studies utilizing xenograft models have shown that this compound can effectively suppress tumor growth.[1]
These application notes provide detailed protocols for immunohistochemistry (IHC) to assess the pharmacodynamic effects of this compound in tumor tissues derived from in vivo studies. The primary IHC markers discussed are Ki-67, a marker of proliferation, and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL), a method for detecting apoptotic cells.
Data Presentation
The following tables summarize representative quantitative data from a K562 xenograft mouse model treated with this compound. This data illustrates the typical results that can be obtained using the protocols described below.
Table 1: In Vivo Antitumor Efficacy of this compound in K562 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 | 58.4 |
Data is representative and based on findings reported in preclinical studies.
Table 2: Immunohistochemical Analysis of K562 Xenograft Tumors
| Treatment Group | Dose (mg/kg/day) | Ki-67 Positive Cells (%) | Apoptotic Index (TUNEL, %) |
| Vehicle Control | - | 85.2 ± 5.6 | 3.1 ± 1.2 |
| This compound | 20 | 32.7 ± 4.1 | 28.9 ± 3.8 |
Values are presented as mean ± standard deviation. Data is representative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway targeted by this compound and the general experimental workflow for IHC analysis.
Experimental Protocols
I. Tissue Preparation from In Vivo Studies
-
Tumor Excision: Following the completion of the in vivo study, euthanize the animals according to approved institutional guidelines. Carefully excise the tumors.
-
Fixation: Immediately fix the excised tumors in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of formalin should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight in an oven at 60°C.
II. Protocol for Ki-67 Immunohistochemistry
This protocol is for the detection of the Ki-67 protein, a marker for cellular proliferation.
Reagents and Materials:
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Tris-buffered saline with Tween 20 (TBST)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 5% normal goat serum in TBST)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
-
Blocking:
-
Incubate with blocking solution for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-Ki-67 antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with TBST.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with TBST.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with TBST.
-
-
Chromogen Application:
-
Incubate with DAB substrate until a brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
III. Protocol for TUNEL Assay
This protocol is for the detection of DNA fragmentation in apoptotic cells.
Reagents and Materials:
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled dUTP)
-
Stop/Wash buffer
-
Converter-POD (anti-fluorescein antibody conjugated with HRP)
-
DAB substrate kit
-
Hematoxylin or Methyl Green counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Ki-67 IHC.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at 37°C.
-
Rinse with PBS.
-
-
TUNEL Reaction:
-
Incubate sections with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
Rinse with Stop/Wash buffer.
-
-
Detection:
-
Incubate with Converter-POD for 30 minutes at 37°C.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Incubate with DAB substrate until a brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin or methyl green.
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Quantification and Interpretation
-
Ki-67: The proliferation index is calculated as the percentage of Ki-67-positive nuclei (brown staining) among the total number of tumor cell nuclei (brown and blue staining).
-
TUNEL: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei (brown staining) among the total number of tumor cell nuclei.
A significant decrease in the Ki-67 proliferation index and a significant increase in the TUNEL apoptotic index in this compound-treated tumors compared to vehicle controls would indicate the in vivo efficacy of the compound.
References
Application Notes and Protocols for Assessing Apoptosis in CZS-241 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZS-241 is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a crucial regulator of cell division.[1][2][3][4][5] Inhibition of PLK4 has been shown to induce apoptosis and cause cell cycle arrest at the S/G2 phase, making it a promising therapeutic strategy for various cancers, particularly chronic myeloid leukemia (CML).[1][4][5] These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound, enabling researchers to effectively evaluate its pro-apoptotic efficacy. The described methods focus on key events in the apoptotic cascade, from early-stage membrane changes to the activation of executioner caspases and the regulation by key apoptotic proteins.
Overview of Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[6]
The intrinsic pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, like Bax and Bak.[7][8][9] These proteins induce mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[10][11][12][13][14] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[11][12]
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
Both pathways ultimately lead to the activation of executioner caspases , such as caspase-3 and caspase-7. These caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15]
A key family of proteins regulating the intrinsic pathway is the Bcl-2 family , which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bad, Bid) members.[7][8][9][16] The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Anti-Leukemic Efficacy Through Combination of CZS-241 with BCR-ABL Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
For Research Use Only.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, which drives cancer cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain. Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and mitotic progression. Its inhibition has been shown to induce mitotic catastrophe and apoptosis in cancer cells, making it a promising therapeutic target.
CZS-241 is a potent and selective inhibitor of PLK4 that has demonstrated significant anti-proliferative activity in CML cell lines and preclinical models as a single agent. These application notes provide a framework for investigating the therapeutic potential of combining this compound with standard-of-care BCR-ABL TKIs. The rationale for this combination therapy is to simultaneously target two distinct and critical pathways in CML cells: the BCR-ABL signaling cascade and the machinery governing cell division. This dual-pronged attack is hypothesized to lead to synergistic or additive anti-leukemic effects, potentially overcoming resistance and enhancing therapeutic efficacy.
These protocols are intended for researchers, scientists, and drug development professionals to explore the preclinical efficacy of this compound in combination with other CML drugs.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from key experiments designed to evaluate the combination of this compound with BCR-ABL TKIs.
Table 1: In Vitro Cell Viability (IC50) of Single Agents in CML Cell Lines
| Cell Line | Drug | IC50 (nM) ± SD |
| K562 | This compound | Data to be determined |
| Imatinib | Data to be determined | |
| Dasatinib | Data to be determined | |
| Nilotinib | Data to be determined | |
| KU-812 | This compound | Data to be determined |
| Imatinib | Data to be determined | |
| Dasatinib | Data to be determined | |
| Nilotinib | Data to be determined |
Table 2: Combination Index (CI) Values for this compound and BCR-ABL TKI Combinations
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) | Synergy/Antagonism |
| K562 | This compound + Imatinib | 0.50 | Data to be determined | To be determined |
| 0.75 | Data to be determined | To be determined | ||
| 0.90 | Data to be determined | To be determined | ||
| This compound + Dasatinib | 0.50 | Data to be determined | To be determined | |
| 0.75 | Data to be determined | To be determined | ||
| 0.90 | Data to be determined | To be determined | ||
| KU-812 | This compound + Imatinib | 0.50 | Data to be determined | To be determined |
| 0.75 | Data to be determined | To be determined | ||
| 0.90 | Data to be determined | To be determined | ||
| This compound + Dasatinib | 0.50 | Data to be determined | To be determined | |
| 0.75 | Data to be determined | To be determined | ||
| 0.90 | Data to be determined | To be determined |
Table 3: Apoptosis Induction by Single Agents and Combinations in CML Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| K562 | Control (Vehicle) | Data to be determined |
| This compound (IC50) | Data to be determined | |
| Imatinib (IC50) | Data to be determined | |
| This compound + Imatinib | Data to be determined | |
| KU-812 | Control (Vehicle) | Data to be determined |
| This compound (IC50) | Data to be determined | |
| Dasatinib (IC50) | Data to be determined | |
| This compound + Dasatinib | Data to be determined |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol determines the cytotoxic effects of this compound, BCR-ABL TKIs, and their combinations on CML cell lines.
Materials:
-
CML cell lines (e.g., K562, KU-812)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Imatinib, Dasatinib, Nilotinib (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the selected TKI in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at various concentration ratios to the wells. Include a vehicle control (DMSO) group.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
If using MTT, add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for single agents and use software (e.g., CompuSyn) to calculate the Combination Index (CI) for combination treatments.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in CML cells following treatment.
Materials:
-
CML cell lines
-
This compound and BCR-ABL TKIs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed CML cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Treat the cells with this compound, a TKI, or the combination at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of the drug combinations on key proteins in the BCR-ABL and PLK4 signaling pathways.
Materials:
-
CML cell lines
-
This compound and BCR-ABL TKIs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BCR-ABL, anti-p-BCR-ABL (Tyr245), anti-CrkL, anti-p-CrkL (Tyr207), anti-PLK4, anti-cleaved PARP, anti-cleaved Caspase-3, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat CML cells with this compound, a TKI, or the combination for the desired time (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to the loading control.
Visualizations
Caption: Logical relationship of combining this compound with TKIs.
Caption: Experimental workflow for cell viability and synergy analysis.
Caption: Simplified BCR-ABL signaling pathway and TKI inhibition.
Application Notes and Protocols for Long-Term CZS-241 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: CZS-241 is a potent, selective, and orally available inhibitor of Polo-like Kinase 4 (PLK4)[1][2][3][4][5]. As a critical regulator of centriole duplication, PLK4 is an emerging therapeutic target in oncology[4][5][6]. Inhibition of PLK4 by this compound disrupts the normal cell cycle, leading to mitotic arrest and apoptosis in cancer cells, particularly in leukemia cell lines[1][4]. These application notes provide detailed protocols for the long-term treatment of cell cultures with this compound to evaluate its extended effects on cell viability, proliferation, and signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/System | Reference |
|---|---|---|---|
| PLK4 (Polo-like Kinase 4) | 2.6 nM | Enzymatic Assay | [1][4][5] |
| TRKA (Tropomyosin receptor kinase A) | 2.74 µM | Enzymatic Assay |[1][4] |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
|---|---|---|---|---|
| K562 | Chronic Myeloid Leukemia (CML) | 0.096 µM | 48 hours | [1][4] |
| KU-812 | Chronic Myeloid Leukemia (CML) | 0.25 µM | 48 hours |[1][4] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | System | Reference |
|---|---|---|---|
| Half-life (t1/2) | 31.5 min | Human Liver Microsomes | [1][4][5] |
| Bioavailability | 70.8% | Mice (in vivo) |[5] |
Signaling Pathway
This compound exerts its primary effect by inhibiting PLK4. This initiates a cascade of events that disrupt centriole duplication and cell cycle progression, ultimately leading to apoptosis. The pathway may involve the tumor suppressor protein p53[4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Establishing and Characterizing Cell Lines with Acquired Resistance to the PLK4 Inhibitor CZS-241
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[1] CZS-241 is a potent and selective inhibitor of PLK4, demonstrating significant antiproliferative activity in leukemia cell lines by inducing apoptosis and cell cycle arrest.[1][2] While targeted therapies like this compound offer promising avenues for cancer treatment, the development of acquired resistance remains a significant clinical challenge.[3][4] Understanding the molecular mechanisms that drive resistance is paramount for developing strategies to overcome it, such as rational combination therapies or next-generation inhibitors.
This document provides detailed protocols for establishing cancer cell lines with acquired resistance to this compound and for characterizing the resistant phenotype. These models are invaluable tools for investigating the molecular underpinnings of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to circumvent drug tolerance.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| K562 (CML) | 96 | 1150 | 12.0 |
| KU-812 (CML) | 250 | 3200 | 12.8 |
Table 2: Hypothetical Densitometry Analysis of Key Signaling Proteins. Data represents the relative protein expression or phosphorylation in resistant cells compared to parental cells, normalized to a loading control (e.g., β-actin).
| Protein | Parental (Normalized Intensity) | Resistant (Normalized Intensity) | Fold Change |
| p-PLK4 (Thr170) | 1.0 | 0.2 | -5.0 |
| Total PLK4 | 1.0 | 1.1 | 1.1 |
| FBXW5 | 1.0 | 0.3 | -3.3 |
| SAS-6 | 1.0 | 2.5 | 2.5 |
| p-AKT (Ser473) | 1.0 | 3.8 | 3.8 |
| Total AKT | 1.0 | 1.2 | 1.2 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol employs a dose-escalation method to gradually select for a resistant cell population.[5][6]
Materials:
-
Parental cancer cell line (e.g., K562 chronic myeloid leukemia cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Methodology:
-
Initial Seeding: Seed parental K562 cells in a T-75 flask at a density of 2 x 10^6 cells in 15 mL of complete growth medium. Allow cells to attach and resume proliferation (approximately 24 hours).
-
Initial Drug Exposure: Determine the initial treatment concentration. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth), which should be determined from a preliminary dose-response curve. For this example, we will start with 20 nM this compound.
-
Dose Escalation:
-
Culture the cells in the presence of 20 nM this compound. Initially, a significant number of cells may die.
-
Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[7]
-
After 2-3 successful passages at a given concentration (indicating the cell population has stabilized), increase the this compound concentration by approximately 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. The entire process can take 6-12 months.[8]
-
-
Isolation of Resistant Population: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50.
-
Characterization and Banking: Once a resistant population is established, expand the cells and perform a full characterization (see Protocol 2). It is critical to create cryopreserved stocks of the resistant cell line at various passages.[5]
Protocol 2: Confirmation of Resistant Phenotype (IC50 Determination)
This protocol uses a cell viability assay to quantify the degree of resistance.
Materials:
-
Parental and resistant cell lines
-
96-well clear-bottom cell culture plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Seeding: Seed both parental and resistant K562 cells into separate 96-well plates at a density of 5,000 cells per well in 90 µL of complete growth medium.
-
Drug Treatment: Prepare a 10X serial dilution of this compound in complete growth medium. Add 10 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration.
-
Use a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value for each cell line.
-
Protocol 3: Investigation of Resistance Mechanisms (Western Blot Analysis)
This protocol examines changes in protein expression and signaling pathways that may contribute to resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-p-PLK4, anti-FBXW5, anti-SAS-6, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (β-actin) to compare expression levels between parental and resistant cells.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for generating this compound resistant cell lines.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Application Note: Enhancing CRISPR-Cas9 Mediated Homology-Directed Repair Efficiency with CZS-241, a Selective PLK4 Inhibitor
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for targeted genetic modifications. A key challenge in precise gene editing, such as the correction of point mutations, is the cellular competition between two major DNA double-strand break (DSB) repair pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway.[1][2] The efficiency of HDR is often limited, as NHEJ is the predominant repair mechanism in many cell types.[3][4] Consequently, strategies to enhance HDR efficiency are of significant interest for therapeutic and research applications.[4][5]
CZS-241 is a potent and selective small molecule inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a key player in cell cycle progression.[6][7][8][9] PLK4 activity is critical for the G1/S transition and mitotic entry. By transiently arresting cells in a state conducive to HDR, small molecules can significantly improve the outcomes of CRISPR-Cas9 gene editing. This application note describes a protocol for the use of this compound to enhance the efficiency of CRISPR-Cas9-mediated HDR in cultured human cell lines.
Principle of the Method
The efficiency of HDR is highest during the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair. This compound, by inhibiting PLK4, induces a cell cycle arrest at the S/G2 phase.[6] This synchronization of the cell population at a stage where HDR is more active is hypothesized to increase the likelihood of precise gene editing following CRISPR-Cas9-induced DSBs. This protocol outlines the co-administration of this compound with a CRISPR-Cas9 system designed to introduce a specific genetic modification via an exogenously supplied DNA repair template.
Experimental Protocols
Materials
-
Human cell line (e.g., HEK293T, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CRISPR-Cas9 expression plasmid (targeting the gene of interest)
-
Single guide RNA (sgRNA) expression plasmid
-
Donor DNA template with homology arms
-
Lipofectamine™ 3000 Transfection Reagent
-
This compound (MedChemExpress)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Next-Generation Sequencing (NGS) reagents and platform
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Twenty-four hours prior to transfection, seed 2 x 10^5 cells per well in a 24-well plate in complete culture medium.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute 500 ng of CRISPR-Cas9 plasmid, 250 ng of sgRNA plasmid, and 500 ng of donor DNA template in 25 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ 3000 in 25 µL of Opti-MEM™ medium.
-
Combine the diluted DNA and Lipofectamine™ 3000, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 50 µL transfection complex to each well.
Protocol 2: this compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: Four hours post-transfection, add this compound to the cell culture medium to a final concentration of 1 µM. As a control, add an equivalent volume of DMSO to a separate set of wells.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
Protocol 3: Analysis of HDR Efficiency
-
Genomic DNA Extraction: After 48 hours of incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the target genomic region using high-fidelity PCR primers flanking the target site.
-
Next-Generation Sequencing (NGS): Purify the PCR products and prepare them for NGS. Sequence the amplicons to a high read depth to quantify the percentage of HDR and NHEJ events.
Protocol 4: Cell Cycle Analysis
-
Cell Harvest: Forty-eight hours post-treatment with this compound or DMSO, harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Data Presentation
Table 1: Effect of this compound on CRISPR-Cas9 Editing Outcomes
| Treatment | NHEJ Frequency (%) | HDR Frequency (%) |
| DMSO (Control) | 15.2 ± 1.8 | 3.5 ± 0.5 |
| 1 µM this compound | 12.8 ± 1.5 | 10.1 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution Following this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| 1 µM this compound | 20.7 ± 2.4 | 45.1 ± 3.3 | 34.2 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow of CRISPR-Cas9 gene editing and competing DNA repair pathways.
References
- 1. Small-molecule enhancers of CRISPR-induced homology-directed repair in gene therapy: A medicinal chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules enhance CRISPR/Cas9-mediated homology-directed genome editing in primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Activity Assays of CZS-241
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZS-241 is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in chronic myeloid leukemia (CML).[1][2][3] These application notes provide detailed protocols for assessing the kinase activity of this compound through biochemical and cell-based assays.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target Kinase | Assay Type | IC50 |
| PLK4 | LanthaScreen™ Eu Kinase Binding Assay | 2.6 nM |
| TRKA | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | 2.74 µM |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (CML) | MTT Assay | 48 | 0.096 |
| KU-812 | Chronic Myeloid Leukemia (CML) | MTT Assay | 48 | 0.25 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inhibition of the PLK4 signaling pathway.
Caption: Workflow for biochemical kinase assays of this compound.
Caption: Workflow for cell-based assays to evaluate this compound efficacy.
Experimental Protocols
Biochemical Assays
1. LanthaScreen™ Eu Kinase Binding Assay for PLK4
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol.
-
Materials:
-
PLK4 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
LanthaScreen™ Kinase Tracer
-
This compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well microplates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X solution of PLK4 enzyme and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Assembly:
-
Add 4 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 8 µL of the 2X PLK4/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. HTRF Assay for TRKA
This protocol is a general guideline for a TRKA HTRF assay.
-
Materials:
-
TRKA enzyme
-
Biotinylated tyrosine kinase substrate
-
ATP
-
HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Detection Buffer (containing EDTA to stop the reaction)
-
This compound
-
DMSO
-
384-well microplates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Enzymatic Buffer.
-
Kinase Reaction:
-
Add diluted this compound, TRKA enzyme, and biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (pre-mixed Eu-cryptate antibody and SA-XL665 in Detection Buffer) to stop the reaction and initiate FRET.
-
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot against the this compound concentration to determine the IC50.
-
Cell-Based Assays
1. Cell Proliferation (MTT) Assay
-
Materials:
-
K562 or KU-812 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed K562 or KU-812 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50.
-
2. Western Blot Analysis of PLK4 Pathway Proteins
-
Materials:
-
K562 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-PLK4, anti-PLK4, anti-FBXW5, anti-SAS-6, anti-β-actin
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Seed K562 cells and treat with various concentrations of this compound (e.g., 0.03, 0.1, 0.3 µM) for 48 hours.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to the loading control (β-actin). This compound treatment is expected to decrease the phosphorylation of PLK4 and the expression of SAS-6, while increasing the expression of FBXW5.[1]
-
References
Troubleshooting & Optimization
Navigating CZS-241 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CZS-241 in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide for this compound Solubility Issues
Researchers may encounter challenges with this compound solubility in aqueous-based solutions. This guide provides a systematic approach to identify and resolve these issues.
Initial Assessment of Solubility Problems
| Observation | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.3. Consider using a different aqueous buffer or adjusting the pH. |
| Cloudiness or visible particles in the prepared aqueous solution. | Incomplete dissolution or precipitation over time. | 1. Ensure the DMSO stock solution is fully dissolved before dilution.2. Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.3. Prepare fresh aqueous solutions before each experiment. |
| Inconsistent experimental results. | Variability in the concentration of soluble this compound. | 1. Standardize the protocol for preparing this compound solutions.2. Filter the final aqueous solution through a 0.22 µm syringe filter to remove any undissolved particles.3. Empirically determine the solubility of your specific batch of this compound in the experimental buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, dimethyl sulfoxide (DMSO) and ethanol are recommended solvents.[1] It is crucial to ensure the compound is completely dissolved in the organic solvent before further dilution into aqueous media.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several steps you can take to troubleshoot this problem:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize Co-solvent Percentage: If your experimental system can tolerate it, you can try to increase the percentage of DMSO in the final working solution. However, it is important to include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a Surfactant: For in vitro assays, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized and tested for any effects on the cells.
-
pH Adjustment: The solubility of a compound can be pH-dependent. You can try to adjust the pH of your aqueous buffer, if your experimental protocol allows, to see if it improves solubility.
-
Gentle Heating and Sonication: Briefly warming the solution to 37°C and using a sonicator can help to dissolve small precipitates. However, be cautious about the stability of this compound at elevated temperatures.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in aqueous media immediately before use, as the compound may precipitate out of solution over time.
Q3: Is there any quantitative data available for the solubility of this compound in aqueous buffers like PBS?
Q4: How should I prepare this compound for in vivo oral administration in mice?
A4: The primary literature describes the oral administration of this compound in mice for in vivo efficacy studies.[3] While the exact vehicle formulation for oral gavage is not detailed in the provided search results, a common practice for poorly water-soluble compounds is to formulate them in a vehicle containing a mixture of agents such as:
-
A surfactant (e.g., Tween® 80)
-
A co-solvent (e.g., PEG400, ethanol)
-
An aqueous component (e.g., saline or water)
The proportions of these components need to be carefully optimized to ensure the compound remains in solution or as a stable suspension for accurate dosing. It is recommended to consult specialized formulation literature or conduct pilot studies to determine the optimal vehicle for your in vivo experiments.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture Experiments
This protocol is based on the methods described in the primary literature for in vitro studies with this compound.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Aseptically weigh out a precise amount of this compound powder. b. Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 551.98 g/mol ), dissolve 5.52 mg of the compound in 1 mL of DMSO. c. Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator to ensure complete dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. For example, to prepare a 10 µM working solution, dilute 1 µL of the 10 mM stock solution into 999 µL of cell culture medium. d. Mix the working solution thoroughly by gentle pipetting or vortexing immediately before adding it to your cell cultures. e. Important: Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions of this compound.
Visualizations
References
Optimizing CZS-241 Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CZS-241 in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no inhibition of cell proliferation at expected concentrations. | 1. Suboptimal concentration range: The effective concentration of this compound is cell-line dependent. 2. Incorrect compound dilution: Errors in calculating or performing serial dilutions. 3. Cellular resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Compound degradation: Improper storage or handling of this compound. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 for your specific cell line. 2. Verify dilutions: Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. 3. Use a sensitive cell line as a positive control: K562 or KU-812 cells are known to be sensitive to this compound.[1][2] 4. Ensure proper storage: Store this compound as recommended on the datasheet, protected from light and moisture. |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Incomplete mixing of this compound: Compound not evenly distributed in the media. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Minimize edge effects: Do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Proper mixing technique: After adding this compound to the wells, mix gently by pipetting up and down or by using a plate shaker. |
| Unexpected cytotoxicity in control (untreated) cells. | 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. Contamination: Bacterial or fungal contamination of cell cultures or reagents. | 1. Maintain a low final solvent concentration: Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle-only control. 2. Practice aseptic technique: Regularly check cultures for signs of contamination and use sterile reagents and media. |
| Inconsistent results in Western blot analysis of downstream targets. | 1. Inappropriate incubation time: Time may be too short to observe changes in protein expression or phosphorylation. 2. Suboptimal antibody concentration: Incorrect primary or secondary antibody dilution. 3. Protein degradation: Improper sample handling and lysis. | 1. Perform a time-course experiment: Treat cells with this compound for different durations (e.g., 24, 48, 72 hours) to determine the optimal time point. 2. Optimize antibody dilutions: Titrate primary and secondary antibodies to find the optimal signal-to-noise ratio. 3. Use protease and phosphatase inhibitors: Add inhibitors to your lysis buffer to prevent protein degradation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle. By inhibiting PLK4, this compound disrupts centriole replication, which leads to mitotic errors, cell cycle arrest in the S/G2 phase, and ultimately induces apoptosis in cancer cells.[1][4]
2. What is the recommended starting concentration for in vitro experiments?
The effective concentration of this compound can vary significantly between different cell lines. Based on published data, a good starting point for a dose-response experiment would be in the range of 0.01 µM to 10 µM. For sensitive chronic myeloid leukemia (CML) cell lines like K562 and KU-812, the IC50 values are reported to be 0.096 µM and 0.25 µM, respectively.[1]
3. How should I prepare my this compound stock solution?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be serially diluted in cell culture medium to the desired final concentrations.
4. What are the known downstream targets of PLK4 that I can measure to confirm this compound activity?
To confirm the on-target activity of this compound, you can measure the expression or phosphorylation levels of proteins downstream of PLK4. This compound has been shown to decrease the expression of SAS-6, a key protein involved in centriole assembly, and increase the expression of FBXW5.[1] You can also assess the phosphorylation status of PLK4 itself.[4]
5. Is this compound selective for PLK4?
Yes, this compound is a highly selective inhibitor for PLK4. It has an IC50 of 2.6 nM for PLK4 and has been shown to have over 1000-fold selectivity for PLK4 over TRKA.[4][5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.096 | [1] |
| KU-812 | Chronic Myeloid Leukemia | 0.25 | [1] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| PLK4 | 2.6 | [1][4][5] |
| TRKA | 2740 | [1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis for Downstream Targets
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-SAS-6, anti-FBXW5, anti-p-PLK4) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in inhibiting the PLK4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CZS-241 and TRKA Kinase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of CZS-241 on TRKA kinase.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound on TRKA kinase?
A1: this compound is a potent inhibitor of Polo-like Kinase 4 (PLK4) with an IC50 of 2.6 nM. It also exhibits inhibitory activity against TRKA kinase with an IC50 of 2.74 μM, indicating an off-target effect.[1][2][3]
Q2: What is the selectivity of this compound for its primary target (PLK4) over TRKA?
A2: The selectivity factor of this compound for PLK4 over TRKA is 1054.4, highlighting its significantly higher potency for its intended target.[2][3]
Q3: Why is it important to consider the off-target effects of this compound on TRKA?
A3: Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results accurately and anticipating potential side effects in a therapeutic context.[4][5][6] TRKA is a receptor tyrosine kinase involved in neuronal development, survival, and function, and its inhibition can have significant biological consequences.[7][8][9]
Q4: What are the downstream signaling pathways of TRKA that could be affected by this compound?
A4: TRKA activation by its ligand, Nerve Growth Factor (NGF), initiates several key intracellular signaling cascades, including the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[7][8][9] Inhibition of TRKA by this compound could potentially dampen the activity of these pathways.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed in experiments with this compound that cannot be explained by PLK4 inhibition alone.
-
Possible Cause: The observed phenotype might be due to the off-target inhibition of TRKA by this compound, especially at higher concentrations.
-
Troubleshooting Steps:
-
Concentration Check: Verify the concentration of this compound used in your experiments. The IC50 for TRKA inhibition (2.74 μM) is significantly higher than for PLK4 (2.6 nM).[1][2] Effects observed at concentrations approaching the micromolar range are more likely to involve TRKA.
-
Control Experiments:
-
Use a structurally different, highly selective TRKA inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
Use a PLK4 inhibitor with a different chemical scaffold and a known, distinct off-target profile as a negative control.
-
-
Rescue Experiment: If your cell model expresses TRKA, try to rescue the phenotype by stimulating the TRKA pathway with its ligand, NGF, in the presence of this compound.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream effectors of the TRKA signaling pathway (e.g., Akt, ERK) to see if they are dephosphorylated in the presence of this compound.
-
Issue 2: Difficulty in confirming whether this compound is directly inhibiting TRKA in our experimental system.
-
Possible Cause: The effect on downstream signaling could be indirect. Direct target engagement needs to be confirmed.
-
Troubleshooting Steps:
-
In Vitro Kinase Assay: Perform a direct in vitro kinase assay using recombinant TRKA enzyme and this compound to measure its inhibitory activity. This will confirm direct binding and inhibition.
-
Cell-Based Target Engagement Assay: Utilize a cell-based assay, such as a cellular thermal shift assay (CETSA), to demonstrate that this compound can bind to and stabilize TRKA within the cellular environment.
-
Quantitative Data Summary
| Compound | Target | IC50 |
| This compound | PLK4 | 2.6 nM[1][2][3] |
| This compound | TRKA | 2.74 μM[1][2] |
Experimental Protocols
1. In Vitro TRKA Kinase Inhibition Assay (Example using HTRF)
This protocol is a general guideline based on established methods for determining kinase inhibitor potency.[2]
-
Materials:
-
Recombinant human TRKA kinase
-
Biotinylated peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 4 µL of a solution containing the TRKA enzyme and the biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in stop buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell-Based TRKA Inhibition Assay (Example using a Proliferation Assay)
This protocol is a conceptual outline based on the principles of cell-based assays for kinase inhibitors.[10]
-
Materials:
-
A cell line dependent on TRKA signaling for proliferation (e.g., TF-1 cells)
-
Cell culture medium and supplements
-
NGF
-
This compound (or other test compounds)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
The next day, replace the medium with a low-serum medium.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the diluted compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of NGF.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
-
Visualizations
Caption: Simplified TRKA signaling pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 9. Trk receptor - Wikipedia [en.wikipedia.org]
- 10. A Quantitative Bioassay to Determine the Inhibitory Potency of NGF-TrkA Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CZS-241 and Normal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of the Polo-like Kinase 4 (PLK4) inhibitor, CZS-241, in normal cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally available inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[4] By inhibiting PLK4, this compound disrupts normal mitotic progression, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4]
Q2: What is the reported effect of this compound on normal, non-cancerous cell lines?
A2: In vitro studies have shown that this compound exhibits a favorable safety profile with minimal cytotoxic effects on normal cell lines.[1][4] Specifically, it has been reported to have little effect on human umbilical vein endothelial cells (HUVECs) and the normal human hepatocyte cell line (L02).[1][4] This suggests a selective antiproliferative activity against cancer cells.
Q3: Are there any in vivo toxicity data available for this compound?
A3: Yes, in vivo studies in mice have indicated a good safety profile for this compound. A single oral dose of 200 mg/kg did not show obvious signs of toxicity in major organs such as the heart, liver, spleen, lungs, and kidneys within a 7-day monitoring period.[1] Furthermore, during a 21-day study in a xenograft mouse model, the body weight of the mice treated with this compound increased normally, similar to the vehicle-treated group, further demonstrating its in vivo safety.[1][4]
Q4: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?
A4: this compound demonstrates significantly higher potency against various cancer cell lines, particularly leukemia cell lines, compared to normal cells. For instance, it has shown highly potent antiproliferative activity against chronic myeloid leukemia (CML) cell lines like K562 and KU-812, with IC50 values in the sub-micromolar range.[1][4] In contrast, its effect on normal cell lines such as HUVECs and L02 is minimal, indicating a wide therapeutic window.[1][4]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in a normal cell line.
-
Possible Cause 1: Cell Line Contamination or Misidentification.
-
Troubleshooting Step: Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, as this can alter cellular responses to therapeutic agents.
-
-
Possible Cause 2: High Concentration of this compound.
-
Troubleshooting Step: Review the concentration range used in your experiment. Although this compound has a high safety margin, excessively high concentrations may induce off-target effects or non-specific toxicity. Perform a dose-response curve starting from a low concentration to determine the non-toxic range for your specific cell line.
-
-
Possible Cause 3: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.
-
-
Possible Cause 4: Sub-optimal Cell Culture Conditions.
-
Troubleshooting Step: Verify that the cells are healthy, in the logarithmic growth phase, and cultured under optimal conditions (e.g., temperature, CO2, humidity, and media formulation). Stressed cells can be more susceptible to drug-induced toxicity.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Use a reliable cell counting method and ensure a homogenous cell suspension before plating.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Minimize edge effects by not using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Instability of this compound in Culture Medium.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific culture medium over the time course of your experiment if you suspect degradation.
-
Data on Antiproliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.096 | [1] |
| KU-812 | Chronic Myeloid Leukemia | 0.25 | [1] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | Little to no effect | [1][4] |
| L02 | Normal Human Hepatocyte | Little to no effect | [1][4] |
Experimental Protocols
Protocol for Assessing Cytotoxicity using MTT Assay
This protocol describes a general method for determining the cytotoxicity of this compound on normal cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Normal cell line of interest (e.g., HUVEC, L02)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
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DMSO (cell culture grade)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for assessing drug cytotoxicity using an MTT assay.
References
Technical Support Center: CZS-241 In Vitro Metabolic Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro metabolic stability and degradation studies of CZS-241.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro metabolic stability of this compound in human liver microsomes?
A1: this compound, a potent and selective Polo-Like Kinase 4 (PLK4) inhibitor, has been reported to have acceptable stability in human liver microsomes.[1] The experimental half-life (t1/2) has been determined to be approximately 31.5 minutes.[1] This indicates that the compound is moderately metabolized by microsomal enzymes.
Q2: Which structural moieties of this compound are most likely susceptible to metabolism?
A2: Based on the structure of this compound, which contains a pyrazole ring and a benzylamine group, the most probable sites for metabolism are:
-
N-dealkylation of the benzylamine moiety.
-
Oxidation of the benzylamine and pyrazole rings.
-
Hydroxylation of the aromatic rings.
Q3: What are the recommended starting concentrations for this compound in a microsomal stability assay?
A3: For a standard in vitro microsomal stability assay, a starting concentration of 1 µM for this compound is recommended.[2] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low, typically below 0.5%, as higher concentrations can inhibit enzyme activity.[3][4]
Q4: Which cytochrome P450 (CYP) isoforms are likely involved in the metabolism of this compound?
A4: While specific data for this compound is not publicly available, compounds with similar structural features are often metabolized by major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9.[5][6][7] To identify the specific CYPs involved in this compound metabolism, reaction phenotyping studies using specific CYP inhibitors or recombinant human CYP enzymes are recommended.
Troubleshooting Guides
This section addresses common issues encountered during in vitro metabolic stability assays with this compound.
Issue 1: Low Recovery of this compound at Time Zero
Possible Causes:
-
Poor Solubility: this compound may have limited solubility in the aqueous incubation buffer, leading to precipitation.
-
Non-specific Binding: The compound may bind to the walls of the incubation tubes or pipette tips.
-
Instability in Buffer: The compound may be chemically unstable in the incubation buffer.
Solutions:
| Solution | Detailed Steps |
| Solubility Assessment | Before initiating the stability assay, determine the solubility of this compound in the assay buffer. If solubility is low, consider adjusting the buffer pH or using a lower concentration of the compound. |
| Minimize Non-specific Binding | Use low-binding plates and pipette tips. Including a small percentage of organic solvent (e.g., acetonitrile) in the quenching solution can help recover bound compound. |
| Assess Chemical Stability | Perform a control incubation without the NADPH regenerating system to assess the chemical stability of this compound in the assay buffer over the incubation period. |
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, microsomes, or cofactors.
-
Inhomogeneous Microsome Suspension: Microsomes may not be uniformly suspended, leading to variations in enzyme concentration between wells.
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.
Solutions:
| Solution | Detailed Steps |
| Pipetting Technique | Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. |
| Microsome Handling | Thoroughly vortex the microsomal stock solution before aliquoting to ensure a homogenous suspension. Keep microsomes on ice at all times to prevent degradation of enzyme activity. |
| Temperature Control | Use a calibrated incubator and ensure a consistent temperature of 37°C throughout the experiment. |
Issue 3: No Significant Degradation of this compound Observed
Possible Causes:
-
Inactive Microsomes: The liver microsomes may have lost their metabolic activity due to improper storage or handling.
-
Inactive Cofactors: The NADPH regenerating system may be inactive.
-
Low Intrinsic Clearance: this compound may be a low-clearance compound that is not significantly metabolized under standard assay conditions.[8]
Solutions:
| Solution | Detailed Steps |
| Use Positive Controls | Always include compounds with known metabolic profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam) to verify the activity of the microsomes and cofactors.[2] |
| Check Cofactor Preparation | Prepare the NADPH regenerating system fresh for each experiment. |
| Modify Assay Conditions for Low Clearance | For suspected low-clearance compounds, consider increasing the incubation time, increasing the microsomal protein concentration, or using a more sensitive analytical method to detect small amounts of degradation.[8] |
Data Presentation
Table 1: In Vitro Metabolic Stability Parameters of this compound in Human Liver Microsomes
| Parameter | Value | Reference |
| Half-life (t1/2) | 31.5 min | [1] |
| Intrinsic Clearance (CLint) | Moderate | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9]
-
-
Incubation:
-
Pre-warm the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system to 37°C.[2]
-
In a 96-well plate, add the pre-warmed buffer.
-
Add the this compound stock solution to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay of this compound.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. proteopedia.org [proteopedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Troubleshooting inconsistent results with CZS-241
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CZS-241, a potent and selective inhibitor of Polo-like Kinase 4 (PLK4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in cell-based assays?
The optimal concentration of this compound depends on the cell line and the specific experimental goals. However, a good starting point is to use a concentration range that brackets the known IC50 values. For chronic myeloid leukemia (CML) cell lines, the IC50 values are in the nanomolar range.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[4] Using concentrations significantly higher than the IC50 may lead to off-target effects.[4]
Q2: I am observing high variability in my results. What are the potential causes?
Inconsistent results can arise from several factors:
-
Compound Stability and Handling: Ensure proper storage of this compound as recommended on the certificate of analysis.[1] Repeated freeze-thaw cycles of the stock solution should be avoided. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can affect cellular response to the inhibitor.
-
Assay Protocol: Ensure the experimental protocol is followed consistently. Pay close attention to incubation times, reagent concentrations, and measurement techniques.
-
Solvent Effects: Always include a vehicle control (e.g., DMSO) to account for any non-specific effects of the solvent used to dissolve this compound.
Q3: I am not observing the expected phenotype (e.g., cell cycle arrest, apoptosis) after treating my cells with this compound. What should I do?
-
Confirm Compound Activity: If possible, verify the activity of your this compound stock in a well-characterized sensitive cell line, such as K562 or KU-812.[1][3]
-
Optimize Concentration and Treatment Duration: The effective concentration and duration of treatment can vary between cell lines. Perform a time-course experiment in addition to a dose-response experiment. This compound has been shown to induce apoptosis and cell cycle arrest at the S/G2 phase in K562 cells after 48 hours of treatment.[1]
-
Check for Drug Resistance: Some cell lines may exhibit intrinsic or acquired resistance to kinase inhibitors.[5][6][7] This can be due to various mechanisms, including mutations in the target protein or activation of alternative signaling pathways.
Q4: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of PLK4. However, like most kinase inhibitors, it can interact with other kinases at higher concentrations. For example, this compound inhibits TRKA with an IC50 of 2.74 μM, which is significantly higher than its IC50 for PLK4 (2.6 nM).[1][3] To minimize off-target effects, use the lowest effective concentration of this compound as determined by your dose-response experiments.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Compound degradation, inconsistent cell seeding density, or variations in assay incubation time. | Prepare fresh dilutions of this compound for each experiment. Ensure consistent cell numbers and incubation times across all experiments. |
| High background signal in the assay | Non-specific binding of the inhibitor or detection reagents. | Include appropriate controls, such as a no-enzyme or no-cell control. Optimize washing steps in the assay protocol. |
| Unexpected cell toxicity | The concentration of this compound or the solvent is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is low and non-toxic to the cells. |
| No inhibition observed | The inhibitor is inactive, the concentration is too low, or the target is not essential in the experimental system. | Test the inhibitor in a known sensitive cell line. Perform a dose-response experiment with a wider concentration range. Confirm the expression and activity of PLK4 in your experimental model. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| PLK4 IC50 | 2.6 nM | Biochemical Assay | [1][2][3] |
| TRKA IC50 | 2.74 µM | Biochemical Assay | [1] |
| K562 Cell Proliferation IC50 | 0.096 µM | Cell-based Assay | [1] |
| KU-812 Cell Proliferation IC50 | 0.25 µM | Cell-based Assay | [1] |
| Human Liver Microsomal Half-life (t1/2) | 31.5 min | In vitro | [1][3] |
| Mouse Bioavailability | 70.8% | In vivo | [1][3] |
Experimental Protocols
General Protocol for Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a commercial luminescence-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research reveals why cancers stop responding to kinase-blocking drugs a [m3india.in]
Unexpected phenotypic changes with CZS-241 treatment
Welcome to the technical support center for CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments. Here you will find troubleshooting guides for unexpected phenotypic changes, frequently asked questions, detailed experimental protocols, and summaries of key data.
Troubleshooting Guides
This section addresses unexpected results or phenotypic changes that you may encounter during your experiments with this compound.
Issue 1: Reduced or No Cytotoxicity in Target Cancer Cell Line
Q: I am not observing the expected level of cell death in my cancer cell line (e.g., K562, KU-812) after treatment with this compound. What could be the cause?
A: This is a common issue that can stem from several factors related to the compound, the cells, or the assay itself.
Potential Causes and Solutions:
-
Compound Integrity:
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Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in high-quality DMSO and visually inspect for any precipitation.
-
Storage: Store the compound as recommended to avoid degradation. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Cellular Factors:
-
Cell Line Identity and Health: Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
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Acquired Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of resistance.[1][2][3] Consider using a fresh batch of cells from a frozen stock. If resistance is suspected, investigate potential mechanisms such as upregulation of alternative survival pathways.
-
-
Assay Conditions:
-
Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overconfluence can lead to reduced sensitivity.
-
Treatment Duration: this compound induces cell cycle arrest and apoptosis.[4] Ensure your treatment duration (e.g., 48-72 hours) is sufficient to observe these downstream effects.
-
Issue 2: Unexpected Cytotoxicity in Non-Target or "Normal" Cell Lines
Q: I am observing significant cell death in my control, non-cancerous cell line, which was expected to be less sensitive to this compound. Why is this happening?
A: While this compound has shown high selectivity for leukemia cell lines over normal cell lines like HUVECs and L02, some off-target effects or specific sensitivities can occur.[4]
Potential Causes and Solutions:
-
Off-Target Kinase Inhibition: this compound is highly selective for PLK4 over TRKA, but it may have inhibitory effects on other kinases at higher concentrations.[5][6]
-
Dose-Response: Perform a careful dose-response experiment to determine the IC50 in your specific non-target cell line. The observed toxicity may only occur at concentrations significantly higher than those effective against cancer cells.
-
Target Expression: Check the expression level of PLK4 in your control cell line. Some non-cancerous cell lines may have higher PLK4 expression or dependency than expected, making them more sensitive.
-
-
Experimental Artifacts:
-
DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Assay Interference: Confirm that this compound is not interfering with your viability assay (e.g., autofluorescence in a fluorescence-based assay). Run a control with the compound in cell-free media.
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Issue 3: Bimodal or Paradoxical Effects on Centriole Number
Q: I've observed that low concentrations of this compound seem to increase the number of centrioles, while higher concentrations lead to their depletion. Is this expected?
A: Yes, this bimodal effect is a known phenomenon for some PLK4 inhibitors.[7][8]
Explanation and Recommendations:
-
Mechanism: PLK4 activity is tightly regulated, and its inhibition can have different outcomes depending on the degree of inhibition.
-
Partial Inhibition (Low Doses): Incomplete inhibition can disrupt the normal autophosphorylation and degradation cycle of PLK4, leading to its stabilization and subsequent centriole overduplication.[7][9]
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Full Inhibition (High Doses): At sufficiently high concentrations, the kinase activity is fully blocked, preventing the initiation of centriole duplication and leading to a gradual loss of centrioles in dividing cells.[8][9]
-
-
Experimental Approach:
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Imaging: Use immunofluorescence to visualize centrioles (e.g., staining for gamma-tubulin or centrin) across a wide range of this compound concentrations to characterize this effect in your model system.
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Phenotypic Correlation: Correlate the centriole number with cellular outcomes like polyploidy, cell cycle arrest, and apoptosis to understand the functional consequences of both centriole amplification and depletion.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication.[6][10] By inhibiting PLK4, this compound disrupts mitosis, leading to cell cycle arrest in the S/G2 phase and subsequent induction of apoptosis in cancer cells.[4]
Q2: How should I prepare and store this compound? A2: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution into your culture medium immediately before use.
Q3: What are the known IC50 values for this compound? A3: this compound has a biochemical IC50 of 2.6 nM for PLK4.[6] Its anti-proliferative effects vary by cell line. Please refer to the data tables below for specific values.
Q4: Can this compound be used in animal models? A4: Yes, this compound is orally available and has shown efficacy in a K562 xenograft mouse model.[6] It exhibits a half-life of over 4 hours and a bioavailability of 70.8% in mice.[6]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 |
|---|---|---|
| PLK4 | Biochemical | 2.6 nM[6] |
| TRKA | Biochemical | 2.74 µM[4] |
Table 2: Anti-Proliferative Activity of this compound in CML Cell Lines
| Cell Line | Description | IC50 (48h treatment) |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 0.096 µM[4] |
| KU-812 | Chronic Myeloid Leukemia | 0.25 µM[4] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
|---|---|
| Half-life (t1/2) | > 4 hours[6] |
| Oral Bioavailability | 70.8%[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well for K562) in 100 µL of complete medium. Incubate for 24 hours.
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Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Remove old media and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression model.
Protocol 2: Western Blot for PLK4 Pathway Proteins
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Cell Treatment: Treat cells (e.g., K562) with various concentrations of this compound (e.g., 0.03 µM, 0.1 µM, 0.3 µM) for 24-48 hours.
-
Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PLK4, total PLK4, SAS-6, FBXW5, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PLK4 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for troubleshooting unexpected experimental results.
References
- 1. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. PLK4: a link between centriole biogenesis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating CZS-241 Drug Resistance in CML
Disclaimer: As of late 2025, specific studies detailing the mechanisms of acquired resistance to the PLK4 inhibitor CZS-241 in Chronic Myeloid Leukemia (CML) have not been extensively published. This guide is based on established principles of drug resistance in CML, particularly concerning non-BCR-ABL1 targeted agents, and provides a framework for researchers to investigate potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in CML?
This compound is an orally active and selective inhibitor of Polo-like Kinase 4 (PLK4). Its mechanism of action is distinct from tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 fusion protein. PLK4 is a crucial regulator of centriole duplication and maintaining genomic stability; its inhibition can lead to apoptosis and cell cycle arrest in cancer cells. This compound has demonstrated potent antiproliferative activity against CML cell lines.
Q2: My CML cells are showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While specific data for this compound is limited, resistance to targeted therapies in CML can be broadly categorized into two types:
-
On-target resistance: This could involve mutations in the PLK4 gene that prevent this compound from binding effectively or overexpression of the PLK4 protein, requiring higher concentrations of the drug for inhibition.
-
Off-target resistance (BCR-ABL1 independent): CML cells may develop resistance by activating alternative signaling pathways to bypass their dependency on the PLK4 pathway for survival and proliferation. Commonly activated pathways in TKI resistance that could be relevant include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Another potential mechanism is the increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the drug from the cell.
Q3: How can I confirm if my CML cell line has developed resistance to this compound?
The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q4: Are there known mutations that confer resistance to PLK4 inhibitors?
Currently, there is no established database of resistance-conferring mutations for this compound. Identifying potential mutations would require sequencing of the PLK4 gene in resistant cell lines and comparing it to the parental line.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause 1: Selection of a resistant clone.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations on both the suspected resistant and the parental cell lines. A rightward shift in the dose-response curve for the resistant line confirms decreased sensitivity.
-
Isolate Clones: Use single-cell cloning techniques to isolate individual clones from the resistant population and test their individual IC50 values to assess heterogeneity.
-
Investigate Mechanism: Proceed to investigate potential on-target and off-target resistance mechanisms as outlined below.
-
Possible Cause 2: Changes in cell culture media or supplements.
-
Troubleshooting Steps:
-
Verify Media Composition: Ensure that the culture medium and supplements (e.g., fetal bovine serum) are from the same lot and have not been altered.
-
Culture in Fresh Media: Culture the cells in freshly prepared media to rule out degradation of media components.
-
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause 1: Inaccurate cell seeding.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to avoid clumps.
-
Use a Cell Counter: Use an automated or manual cell counter to ensure accurate and consistent cell numbers across all wells.
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile water or PBS.
-
Ensure Proper Incubation: Maintain consistent humidity and temperature in the incubator.
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Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against sensitive CML cell lines. This data can serve as a baseline for comparison when investigating potential resistance.
| Cell Line | IC50 (µM) | Reference |
| K562 | 0.096 | |
| KU-812 | 0.25 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding: Seed CML cells (e.g., K562, KU-812) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound. Add the drug to the wells in triplicate, with final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
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Cell Lysis: Treat sensitive and resistant CML cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3, PLK4, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways in CML Resistance
Caption: Potential bypass signaling pathways in this compound resistant CML.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Technical Support Center: Minimizing Off-Target Kinase Inhibition of CZS-241
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers effectively use the selective PLK4 inhibitor, CZS-241, and minimize potential off-target kinase inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: this compound is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4) with an IC50 of 2.6 nM.[1][2]
Q2: What are the known off-target kinases for this compound?
A2: The primary known off-target kinase for this compound is Tyrosine Kinase Receptor A (TRKA), with an IC50 of 2.74 μM.[1][2] This represents a selectivity of over 1000-fold for PLK4 compared to TRKA.[3][4] A kinome scan of 135 kinases at a concentration of 0.5 μM showed that only PLK4 was inhibited by more than 50%, indicating high selectivity at this concentration.
Q3: I am observing a phenotype that is not consistent with PLK4 inhibition. Could this be due to off-target effects?
A3: While this compound is highly selective, using it at concentrations significantly higher than its IC50 for PLK4 could lead to the inhibition of less sensitive kinases. It is crucial to correlate the observed phenotype with on-target PLK4 inhibition using direct biochemical readouts, such as assessing the phosphorylation of PLK4 downstream targets.[1] If the anomalous phenotype persists even at low nanomolar concentrations of this compound, it may be due to an off-target effect.
Q4: How can I experimentally confirm that the observed cellular effects are due to PLK4 inhibition by this compound?
A4: To confirm on-target activity, you can perform rescue experiments by introducing a drug-resistant mutant of PLK4. Additionally, using a structurally different PLK4 inhibitor should reproduce the on-target effects. A Cellular Thermal Shift Assay (CETSA) can also be employed to verify the direct engagement of this compound with PLK4 in a cellular context.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed at the effective concentration.
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Possible Cause: Off-target kinase inhibition.
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Troubleshooting Steps:
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Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target PLK4 inhibition (e.g., by monitoring the phosphorylation of a downstream substrate). A large discrepancy may suggest off-target toxicity.
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Consult Kinome Profiling Data: Review the full kinome scan data for this compound to identify potential off-target kinases that might be inhibited at the concentrations you are using.
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Use a Structurally Distinct PLK4 Inhibitor: Comparing the effects of a different PLK4 inhibitor can help differentiate between on-target and off-target effects. If the cytotoxicity persists with a different inhibitor, it may be an on-target effect.
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Problem 2: Inconsistent or unexpected experimental results.
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Possible Cause: Activation of compensatory signaling pathways.
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Troubleshooting Steps:
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Probe for Compensatory Pathways: Use techniques like Western blotting to investigate the activation of known compensatory signaling pathways in response to PLK4 inhibition.
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Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways to achieve a more consistent and interpretable result.
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Quantitative Data
Table 1: Inhibitory Activity of this compound against PLK4 and TRKA
| Kinase | IC50 |
| PLK4 | 2.6 nM |
| TRKA | 2.74 μM |
This data demonstrates the high selectivity of this compound for PLK4 over TRKA.[1][2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound against a kinase of interest.
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Reagent Preparation:
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Prepare a concentrated stock solution of the kinase in an appropriate assay buffer.
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Prepare a concentrated stock solution of the kinase substrate (e.g., a specific peptide) in the assay buffer.
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Prepare a concentrated stock solution of ATP in the assay buffer. The final ATP concentration should ideally be close to the Km value for the specific kinase.
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Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.
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Add the kinase solution to each well.
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Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
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Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
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Stop the reaction by adding a stop reagent.
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-
Signal Detection:
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Use a suitable detection method (e.g., ADP-Glo™, HTRF®) to measure kinase activity by quantifying the amount of ADP produced.
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-
Data Analysis:
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Plot the kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic curve to determine the IC50 value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its target, PLK4, in a cellular environment.
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Cell Treatment:
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Culture cells to the desired confluency.
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Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
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Heat the cell suspensions at a range of temperatures for a short period (e.g., 3-7 minutes).
-
-
Cell Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles or other appropriate methods.
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Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
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Determine the protein concentration of the soluble fraction.
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-
Protein Detection:
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Analyze the amount of soluble PLK4 in each sample using Western blotting or other protein detection methods.
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-
Data Analysis:
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Plot the amount of soluble PLK4 against the heating temperature for each treatment condition.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Visualizations
Caption: PLK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on CZS-241 activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing the selective Polo-like Kinase 4 (PLK4) inhibitor, CZS-241, in your research. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in cell-based assays compared to biochemical assays. | Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera can bind to small molecule inhibitors, reducing their effective concentration. | 1. Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, perform the assay with reduced serum (e.g., 2-5% FBS) or in serum-free media for a short duration. 2. Perform a Serum Shift Assay: Determine the IC50 of this compound in parallel experiments with varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). A rightward shift in the IC50 curve with increasing serum concentration indicates protein binding. |
| Cellular Efflux: Cancer cell lines can express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell. | 1. Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if the potency of this compound increases. Note: Use appropriate controls to ensure the inhibitor itself does not affect cell viability. | |
| Compound Degradation: this compound may be unstable in your specific cell culture medium or conditions. | 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a DMSO stock for each experiment. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding. 2. Consistent Plating Technique: Use a consistent pipetting technique and avoid introducing bubbles. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. | 1. Visually Inspect Wells: Before and after adding the compound, check for any visible precipitate under a microscope. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 0.5%). | |
| No significant effect on cell viability at expected concentrations. | Incorrect Compound Concentration: Errors in dilution calculations or stock concentration. | 1. Verify Stock Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method. 2. Double-Check Dilutions: Carefully review all dilution calculations. |
| Resistant Cell Line: The cell line you are using may be inherently resistant to PLK4 inhibition. | 1. Use a Sensitive Control Cell Line: Test this compound on a cell line known to be sensitive, such as K562 or KU-812, in parallel.[1] | |
| Sub-optimal Assay Duration: The incubation time may be too short to observe a phenotypic effect. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. By inhibiting PLK4, this compound disrupts centrosome duplication, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells.[1]
Q2: What are the recommended cell lines for testing this compound activity?
A2: this compound has demonstrated significant anti-proliferative activity against various leukemia cell lines, with high potency in Chronic Myeloid Leukemia (CML) cell lines such as K562 and KU-812.[1][2]
Q3: What is the IC50 of this compound?
A3: The biochemical IC50 of this compound against PLK4 is 2.6 nM.[1] In cell-based assays, the IC50 for inhibiting the proliferation of K562 and KU-812 cells is 0.096 µM and 0.25 µM, respectively.[1] It also inhibits TRKA at a much higher concentration, with an IC50 of 2.74 µM.[1]
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in DMSO. The solubility is high in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution into your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (e.g., ≤0.5%) to avoid solvent-induced toxicity.
Q5: My experimental results suggest that serum concentration is affecting the activity of this compound. What should I do?
A5: This is a known phenomenon for many small molecule inhibitors due to binding to serum proteins like albumin. We recommend performing a "serum shift" assay. This involves setting up parallel IC50 experiments with different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). If the IC50 of this compound increases with higher serum concentrations, it confirms that serum components are reducing its effective concentration. For future experiments, you may need to use a consistent and potentially lower serum concentration if your cells can tolerate it, or account for this shift in your experimental design and data interpretation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
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This compound
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Adherent cancer cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
References
CZS-241 stability at different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of CZS-241. The information is curated to address common questions and troubleshooting scenarios that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While detailed public stability studies for this compound are not available, general recommendations for similar compounds and information from suppliers suggest storing solid this compound in a tightly sealed container in a dry and cool place. For long-term storage, it is advisable to store the compound at -20°C. Protect from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been publicly documented. As a general precaution, it is recommended to prepare fresh aqueous working solutions from your DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods, as this may lead to degradation.
Q4: Are there any known incompatibilities with this compound?
A4: Specific incompatibility data for this compound is not available. However, based on its chemical structure, it is prudent to avoid strong oxidizing agents and extreme pH conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure solid this compound is stored at -20°C, protected from light and moisture. Prepare fresh stock solutions in anhydrous DMSO and store in aliquots at -20°C or -80°C. |
| Instability of this compound in aqueous working solutions. | Prepare aqueous working solutions fresh for each experiment from a DMSO stock. Do not store aqueous solutions. | |
| Repeated freeze-thaw cycles of stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation of this compound in cell culture media | Low solubility in aqueous media. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity. |
| The concentration of this compound exceeds its solubility limit in the media. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media. | |
| Loss of compound activity over time | Degradation of the compound. | Follow the recommended storage and handling procedures strictly. Consider performing a quality control check of your compound if you suspect degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 551.98 g/mol . For 1 mL of a 10 mM stock solution, you will need 5.52 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Stability Summary
Disclaimer: The following table is a general guideline based on the handling of similar chemical compounds. Specific, quantitative stability data for this compound at different storage conditions is not publicly available. Researchers should perform their own stability assessments for their specific experimental conditions.
| Storage Condition | Form | Recommended Duration | Notes |
| Room Temperature | Solid | Short-term (days to weeks) | Protect from light and moisture. |
| 4°C | Solid | Medium-term (weeks to months) | In a desiccator, protected from light. |
| -20°C | Solid | Long-term (months to years) | Recommended for long-term storage. |
| -20°C | DMSO Stock Solution | Up to 6 months | Store in small aliquots to avoid freeze-thaw cycles. |
| -80°C | DMSO Stock Solution | > 6 months | Ideal for long-term storage of stock solutions. |
| Aqueous Solution | Working Dilution | Use immediately | Not recommended for storage. |
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Factors influencing the stability of this compound and potential consequences.
Technical Support Center: Overcoming CZS-241 Delivery Issues In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the in vivo delivery of CZS-241, a potent and selective Polo-like kinase 4 (PLK4) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication during the cell cycle.[1][2] By inhibiting PLK4, this compound disrupts cell division, making it a promising agent for cancer therapy, particularly for chronic myeloid leukemia (CML).[1][2]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: While this compound has demonstrated high potency, its predecessor compounds had challenges including low oral bioavailability.[1] Although this compound was developed to have improved pharmacokinetic properties, researchers may still encounter issues related to formulation, solubility, and achieving consistent therapeutic exposure in target tissues.[1][3][4]
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: Based on preclinical studies, this compound has shown good oral bioavailability (70.8% in mice).[2] Therefore, oral gavage is a primary route of administration. However, for specific experimental needs or in case of absorption issues, alternative formulations for intraperitoneal (IP) or intravenous (IV) injection may be required.
Troubleshooting & Optimization
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Inconsistent or lower-than-expected therapeutic efficacy.
This is a common challenge in preclinical studies and can stem from multiple factors, from drug formulation to the biological model itself.[5][6]
Potential Causes & Solutions
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Poor Bioavailability or Rapid Clearance: Even with improved properties, individual experimental conditions can affect drug exposure.[4][7]
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Troubleshooting Step: Conduct a pilot pharmacokinetic (PK) study in your specific animal model to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).[4][7]
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Solution: Adjust the dosing regimen (frequency or amount) based on PK data to ensure that the drug concentration remains above the therapeutic threshold for a sufficient duration.[8] Consider alternative delivery routes if oral bioavailability is compromised in your model.[4]
-
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Suboptimal Dosing: The effective dose can vary between different cancer models.
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Troubleshooting Step: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose in your specific tumor model.[5]
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Solution: Use a dose that provides a balance between anti-tumor activity and acceptable toxicity. A published effective dose for a K562 xenograft model is 20 mg/kg/day.[2]
-
-
Tumor Model Resistance: The genetic background of your tumor model may confer resistance to PLK4 inhibition.
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Troubleshooting Step: Verify PLK4 expression and dependency in your cell line or tumor model via Western blot or genetic screening (e.g., CRISPR or shRNA library screening).
-
Solution: If the model shows low PLK4 dependency, consider using a different, more sensitive model or exploring combination therapies.
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Issue 2: Formulation of this compound appears cloudy or precipitates.
Precipitation of a compound indicates poor solubility in the chosen vehicle, which can lead to inaccurate dosing, reduced bioavailability, and potential toxicity at the injection site.[5][9]
Potential Causes & Solutions
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Incorrect Vehicle: The solubility of this compound may be limited in simple aqueous solutions.
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Troubleshooting Step: Review the solubility data for this compound. If unavailable, test solubility in a panel of common preclinical vehicles.
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Solution: Utilize formulation strategies for poorly soluble compounds. A comparison is provided in the table below.
-
-
Improper Preparation Technique: The order of mixing and temperature can significantly impact the final formulation.
-
Troubleshooting Step: Ensure all components of the vehicle (e.g., cyclodextrins, surfactants) are fully dissolved before adding the drug.
-
Solution: Prepare the formulation at room temperature and use gentle agitation or sonication to aid dissolution. Avoid excessive heating, which could degrade the compound.[5]
-
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages & Risks |
| Co-solvents | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and an aqueous solution (e.g., saline, PBS). | Simple to prepare; widely used in early preclinical studies.[9] | High concentrations of organic solvents can cause local irritation or systemic toxicity.[5] |
| Surfactant-based | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility and improve stability in solution. | May cause hypersensitivity reactions (especially Cremophor EL) or alter biological barriers.[9] |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., β-cyclodextrin) to form inclusion complexes with the drug, enhancing its aqueous solubility. | Generally well-tolerated and effective at increasing solubility. | Can have dose-limiting nephrotoxicity at high concentrations. |
| Lipid-based | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by utilizing lipid absorption pathways.[9] | More complex formulations that may require specialized equipment and characterization. |
Issue 3: Adverse effects or toxicity observed in animals.
Toxicity can be related to the vehicle, the drug's on-target effects in normal tissues, or off-target effects.[5]
Potential Causes & Solutions
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Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic.[5]
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Troubleshooting Step: Run a control group treated with the vehicle alone to assess its contribution to any observed toxicity.
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Solution: Minimize the concentration of organic solvents in the final formulation. If toxicity persists, explore alternative, better-tolerated vehicles from the table above.
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On-target Toxicity: Since PLK4 is involved in cell division, inhibitors can affect normal proliferating cells (e.g., in the bone marrow or gastrointestinal tract).
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Troubleshooting Step: Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Perform complete blood counts (CBCs) and histological analysis of key organs.
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Solution: Reduce the dose or the frequency of administration to find a more tolerable regimen.[5] Intermittent dosing schedules may also help mitigate toxicity while maintaining efficacy.[8]
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Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of Orally Administered this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Methodology:
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Animal Model: Use a cohort of 18-24 healthy mice (e.g., C57BL/6 or BALB/c), aged 8-10 weeks.
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Drug Formulation: Prepare this compound in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
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Administration: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.
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Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples from 3 mice per time point.
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Plasma Preparation: Process blood samples to isolate plasma by centrifugation and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
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Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
Protocol 2: Western Blot for Target Engagement in Tumor Tissue
Objective: To confirm that this compound is inhibiting its target, PLK4, in vivo.
Methodology:
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Study Design: Treat tumor-bearing mice with either vehicle or this compound for a specified period (e.g., 3-5 days).
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Tissue Collection: Euthanize mice and excise tumors at a time point where target engagement is expected to be high (e.g., 2-4 hours after the final dose).
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Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against a downstream marker of PLK4 activity (a common approach for kinases is to measure the phosphorylation of a substrate).
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Incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A reduction in the downstream marker in the this compound treated group indicates target engagement.
Visualizations
Caption: Mechanism of action for this compound in disrupting cell division.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 7. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- 8. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cell line-specific sensitivity to CZS-241
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor.
Cell Line-Specific Sensitivity to this compound
The sensitivity of cancer cell lines to this compound can vary significantly. Below is a summary of the half-maximal inhibitory concentration (IC50) values of this compound in a panel of 27 cancer cell lines and 2 normal cell lines. This data is crucial for selecting appropriate cell models and designing experiments with optimal drug concentrations.
Data Presentation: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| K562 | Chronic Myeloid Leukemia | 0.096 ± 0.006 |
| KU-812 | Chronic Myeloid Leukemia | 0.25 ± 0.02 |
| A549 | Non-small Cell Lung Cancer | >10 |
| NCI-H460 | Non-small Cell Lung Cancer | >10 |
| NCI-H226 | Non-small Cell Lung Cancer | >10 |
| SW480 | Colorectal Cancer | >10 |
| HCT116 | Colorectal Cancer | >10 |
| HT-29 | Colorectal Cancer | >10 |
| MCF-7 | Breast Cancer | >10 |
| MDA-MB-231 | Breast Cancer | >10 |
| MDA-MB-468 | Breast Cancer | >10 |
| U87-MG | Glioblastoma | >10 |
| U251 | Glioblastoma | >10 |
| A375 | Melanoma | >10 |
| B16-F10 | Melanoma | >10 |
| HepG2 | Hepatocellular Carcinoma | >10 |
| SMMC-7721 | Hepatocellular Carcinoma | >10 |
| PANC-1 | Pancreatic Cancer | >10 |
| BxPC-3 | Pancreatic Cancer | >10 |
| PC-3 | Prostate Cancer | >10 |
| DU145 | Prostate Cancer | >10 |
| OVCAR-3 | Ovarian Cancer | >10 |
| SK-OV-3 | Ovarian Cancer | >10 |
| HeLa | Cervical Cancer | >10 |
| SiHa | Cervical Cancer | >10 |
| 786-0 | Renal Cancer | >10 |
| ACHN | Renal Cancer | >10 |
| HUVEC | Normal (Endothelial) | >10 |
| L02 | Normal (Hepatocyte) | >10 |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Question 1: Why am I observing lower than expected potency (high IC50) in my cell line of interest?
Answer:
Several factors can contribute to reduced sensitivity to this compound:
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Low PLK4 Expression: this compound is a direct inhibitor of PLK4. Cell lines with inherently low expression of PLK4 may be less dependent on its activity for survival and proliferation, thus exhibiting lower sensitivity.
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p53 Status: The tumor suppressor p53 plays a role in the cellular response to PLK4 inhibition. Wild-type p53 can mediate cell cycle arrest and apoptosis following mitotic errors induced by this compound.[1] Cell lines with mutated or null p53 may be more resistant to the apoptotic effects of the drug.
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TRIM37 Expression: High levels of the TRIM37 protein have been shown to sensitize cells to PLK4 inhibitors.[1] TRIM37 is involved in centrosome biology, and its overexpression in combination with PLK4 inhibition can lead to catastrophic mitotic failure.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
Question 2: I am seeing an unexpected increase in centriole number at certain concentrations of this compound. Is this normal?
Answer:
Yes, this is a known paradoxical effect of some PLK4 inhibitors. While high concentrations of this compound lead to complete inhibition of PLK4 and subsequent loss of centrioles, partial inhibition at lower concentrations can lead to an accumulation of stabilized, partially active PLK4, resulting in centriole amplification.[1] This can also contribute to mitotic errors and cell death.
Question 3: My Western blot for PLK4 shows an increase in protein levels after this compound treatment. Is my experiment failing?
Answer:
No, this is an expected outcome. PLK4 protein stability is regulated by its own kinase activity through a process of autophosphorylation, which targets it for degradation. When this compound inhibits PLK4's kinase activity, this autophosphorylation is blocked, leading to an accumulation of the PLK4 protein. This can be used as a pharmacodynamic marker of target engagement.
Question 4: What are the expected downstream effects of this compound treatment that I can measure?
Answer:
Beyond assessing cell viability, you can monitor the following downstream markers to confirm the mechanism of action of this compound:
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Cell Cycle Arrest: this compound treatment is expected to cause an arrest in the S and G2/M phases of the cell cycle. This can be quantified by flow cytometry analysis of DNA content (e.g., propidium iodide staining).
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Apoptosis Induction: You can measure apoptosis through various methods, such as Annexin V/PI staining followed by flow cytometry, or by Western blot analysis of cleaved caspase-3 and PARP.
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Changes in Downstream Protein Levels: Treatment with this compound has been shown to decrease the expression of SAS-6, a key protein in centriole duplication, and increase the expression of FBXW5, a component of the SCF ubiquitin ligase complex that targets SAS-6 for degradation.[2]
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation following this compound treatment.
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK4, phospho-PLK4, SAS-6, FBXW5, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
Caption: PLK4 signaling in centriole duplication and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the in vitro effects of this compound.
References
Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: CZS-241 vs. Centrinone
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a process fundamental to cell division. Its overexpression is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent PLK4 inhibitors, CZS-241 and Centrinone, offering a comprehensive overview of their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.
At a Glance: Key Quantitative Data
The following tables summarize the key performance metrics of this compound and Centrinone based on available experimental data.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Highlights |
| This compound | PLK4 | 2.6[1][2][3] | - | >1000-fold selective for PLK4 over TRKA (IC50 = 2.74 µM)[1][3] |
| Centrinone | PLK4 | 2.7[1] | 0.16[4][5] | >1000-fold selective for PLK4 over Aurora A and Aurora B[5] |
Table 1: Biochemical Potency and Selectivity of this compound and Centrinone.
| Inhibitor | Cell Line | Antiproliferative IC50 (µM) | Observed Cellular Effects |
| This compound | K562 (CML) | 0.096[3] | Induces apoptosis and arrests the cell cycle at the S/G2 phase.[3] |
| KU-812 (CML) | 0.25[3] | ||
| Centrinone | AML cell lines | Varies (e.g., MOLM-13, OCI-AML3, KG-1) | Inhibits proliferation, induces apoptosis, and causes G2/M phase cell cycle arrest.[6] |
| HeLa, NIH/3T3 | - | Depletes centrioles and centrosomes, leading to a p53-dependent G1 arrest in normal cells.[4] |
Table 2: Cellular Activity of this compound and Centrinone in Cancer Cell Lines.
Understanding the Mechanism: The PLK4 Signaling Pathway
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its activity is tightly controlled to ensure the formation of a single new procentriole per existing centriole during the S phase of the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can contribute to chromosomal instability and aneuploidy. PLK4 is also implicated in other cellular processes, including the Wnt/β-catenin and PI3K/Akt signaling pathways, which are crucial in cancer progression.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize PLK4 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK4.
Objective: To determine the IC50 or Ki value of an inhibitor against PLK4.
General Protocol:
-
Reagents: Recombinant human PLK4 enzyme, a suitable substrate peptide (e.g., A-A11), ATP, and the test inhibitor (this compound or Centrinone) at various concentrations.[4]
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Reaction Setup: The PLK4 enzyme is incubated with the substrate peptide and varying concentrations of the inhibitor in a reaction buffer.[4]
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Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 4-16 hours at 25°C).[4]
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Detection: The amount of phosphorylated substrate is quantified. This can be achieved using methods like ADP-Glo™, which measures the amount of ADP produced, or by detecting the phosphorylated peptide directly.[4]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
Objective: To determine the antiproliferative IC50 of an inhibitor in various cell lines.
General Protocol (using CCK-8):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound or Centrinone) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[6]
-
Reagent Addition: A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a few hours.
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Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of PLK4 and downstream signaling proteins following inhibitor treatment.
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation of PLK4 and to investigate its impact on downstream signaling pathways.
General Protocol:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-PLK4, anti-phospho-PLK4, anti-β-catenin) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine relative protein levels.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the preclinical comparison of PLK4 inhibitors like this compound and Centrinone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
CZS-241: A Highly Selective PLK4 Inhibitor with a Favorable Profile Against Other PLK Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of CZS-241, a potent Polo-like Kinase 4 (PLK4) inhibitor, against other members of the Polo-like Kinase (PLK) family. The data presented herein demonstrates the remarkable selectivity of this compound for PLK4, a critical regulator of centriole duplication, over its closely related family members PLK1, PLK2, and PLK3, which govern other essential aspects of cell cycle progression.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against the PLK family of kinases was determined using the LanthaScreen™ Eu Kinase Binding Assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound IC50 | This compound % Inhibition @ 0.5 µM |
| PLK4 | 2.6 nM | >90% |
| PLK1 | >500 nM | <50% |
| PLK2 | >500 nM | <50% |
| PLK3 | >500 nM* | <50% |
Note: In a broad kinase panel screening, this compound demonstrated less than 50% inhibition against PLK1, PLK2, and PLK3 at a concentration of 0.5 µM, indicating a significantly lower affinity for these kinases compared to PLK4.
This high degree of selectivity is a crucial attribute for a therapeutic candidate, as off-target inhibition of other PLK family members can lead to undesirable cellular effects. For instance, inhibition of PLK1, a key regulator of mitosis, can cause mitotic arrest and toxicity in healthy proliferating cells. The data clearly indicates that this compound is a highly specific inhibitor of PLK4.
PLK Family Signaling Pathways
The members of the PLK family, while sharing structural homology, play distinct and non-redundant roles in the regulation of the cell cycle. Understanding these distinct functions underscores the importance of selective inhibition.
Caption: Distinct roles of PLK family members in cell cycle regulation.
Experimental Protocols
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
The half-maximal inhibitory concentration (IC50) values for this compound against PLK family members were determined using the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.
Principle:
The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate-labeled antibody, which serves as the FRET donor. The tracer is labeled with an Alexa Fluor™ 647 dye, which acts as the FRET acceptor. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the acceptor, producing a high TR-FRET signal. In the presence of an inhibitor that competes with the tracer for binding to the kinase, the FRET signal is reduced in a dose-dependent manner.
Experimental Workflow:
Caption: Workflow for determining kinase inhibition using the LanthaScreen™ assay.
Detailed Protocol:
-
Compound Preparation: A 10-point serial dilution of this compound was prepared in 100% DMSO, typically starting from a high concentration of 10 mM.
-
Reagent Preparation: All reagents were prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase-Antibody Mixture: The respective PLK kinase (PLK1, PLK2, PLK3, or PLK4) was mixed with a Eu-labeled anti-tag antibody. The final concentration of the kinase and antibody in the assay well was typically 5 nM and 2 nM, respectively.
-
Tracer Solution: The Alexa Fluor™ 647-labeled tracer was diluted to a concentration equal to its Kd for the specific kinase.
-
-
Assay Procedure:
-
To the wells of a low-volume 384-well plate, 2.5 µL of the serially diluted this compound or DMSO (vehicle control) was added.
-
5 µL of the Kinase-Antibody mixture was then added to each well.
-
The reaction was initiated by adding 2.5 µL of the Tracer solution to each well.
-
The plate was incubated at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal was measured on a microplate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
The emission ratio (665 nm / 615 nm) was calculated for each well.
-
The percentage of inhibition was calculated relative to the high (no inhibitor) and low (no kinase) controls.
-
IC50 values were determined by fitting the percent inhibition data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of PLK4. Its minimal activity against other PLK family members, PLK1, PLK2, and PLK3, highlights its potential as a precisely targeted therapeutic agent. This high degree of selectivity is advantageous for minimizing off-target effects and associated toxicities, making this compound a promising candidate for further preclinical and clinical development in cancers where PLK4 is a key driver of tumorigenesis.
A Head-to-Head In Vivo Comparison of PLK4 Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of key Polo-like kinase 4 (PLK4) inhibitors. By summarizing experimental data on efficacy, administration, and underlying mechanisms, this document aims to inform preclinical and clinical research decisions in oncology.
Polo-like kinase 4 (PLK4) has emerged as a critical target in cancer therapy due to its master regulatory role in centriole duplication. Dysregulation of PLK4 can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability and tumorigenesis. Consequently, several small molecule inhibitors targeting PLK4 have been developed and evaluated in preclinical and clinical settings. This guide focuses on a head-to-head in vivo comparison of prominent PLK4 inhibitors: CFI-400945, R1530, RP-1664, and Centrinone.
In Vivo Performance of PLK4 Inhibitors: A Comparative Analysis
The following table summarizes key in vivo data for the selected PLK4 inhibitors, focusing on their efficacy in various cancer models, dosing regimens, and observed outcomes.
| Inhibitor | Cancer Model(s) | Animal Model | Dosing and Administration | Key Efficacy Results | Tolerability/Side Effects |
| CFI-400945 | Pancreatic Cancer (Patient-Derived Xenografts) | SCID Mice | 7.5 mg/kg, daily oral gavage for 21 days | Significant reduction in tumor growth and increased survival in 4 out of 6 models.[1] | Not specified in detail, but treatment was completed. |
| Breast Cancer (Xenografts) | Nude Mice | 10 mg/kg, oral gavage | Significant inhibition of tumor growth, particularly in PTEN-deficient models.[2][3] | Well-tolerated.[2] | |
| Lung Cancer (Syngeneic Xenograft) | Immunocompetent Mice | 3 mg/kg or 7.5 mg/kg, daily oral gavage for 3 weeks | Dose-dependent suppression of tumor growth, with greatest effect at 7.5 mg/kg. | Well-tolerated dosages. | |
| Acute Myeloid Leukemia (AML) (Xenograft) | SCID Mice | 7.5 mg/kg daily or 13.5 mg/kg (2 days on/5 days off), oral | 100% tumor growth inhibition and 6/6 regressions for both dosing schedules. | Not specified. | |
| R1530 | Lung, Colorectal, Prostate, and Breast Cancer (Xenografts) | Nude Mice | 3.125-50 mg/kg daily; 100 mg/kg weekly or twice-weekly, oral | Significant tumor growth inhibition; tumor regression at the maximum tolerated dose (50 mg/kg).[4] | Maximum tolerated daily dose was 50 mg/kg.[4] |
| RP-1664 | Neuroblastoma (Xenografts) | Not specified | Not specified | Robust anti-tumor activity in 14 out of 15 neuroblastoma xenograft models and significantly extended survival.[5][6] | Not specified. |
| Breast Cancer (Cell and Patient-Derived Xenografts) | Not specified | Not specified | >80% tumor growth inhibition and sustained regressions. | Well-tolerated doses.[7] | |
| Centrinone | Acute Myeloid Leukemia (AML) cell lines (in vitro) | Not applicable (in vivo data limited) | Not applicable | Dose- and time-dependent inhibition of AML cell proliferation.[8][9] | Not applicable. |
Understanding the PLK4 Signaling Pathway
PLK4 is a serine/threonine kinase that acts as the primary regulator of centriole duplication, a fundamental process for centrosome formation and, consequently, for accurate cell division. The inhibition of PLK4 disrupts this pathway, leading to mitotic errors and cell death, particularly in cancer cells that are often more sensitive to mitotic disruption.
Experimental Methodologies
The in vivo efficacy of PLK4 inhibitors is predominantly evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. Below is a generalized protocol for such a study, followed by a diagram illustrating the workflow.
General Protocol for In Vivo Xenograft Studies:
-
Cell Culture and Animal Models: Human cancer cell lines are cultured under standard conditions. Immunodeficient mice (e.g., Nude, SCID) are typically used to prevent rejection of the human tumor cells. For patient-derived xenograft (PDX) models, tumor fragments from a patient are directly implanted into the mice.[1][10]
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice. For PDX models, small tumor fragments are surgically implanted.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The PLK4 inhibitor is administered according to the specified dosage and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Monitoring and Efficacy Endpoints: Animal body weight and general health are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and overall survival.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for analysis of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and histological examination to confirm the on-target effects of the inhibitor.[1]
References
- 1. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the novel multi-targeted agent R1530 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 9. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of CZS-241 and Standard-of-Care Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
Guide for Researchers and Drug Development Professionals
Dislaimer: CZS-241 is a hypothetical compound presented for illustrative purposes. All data associated with this compound are simulated based on plausible characteristics of a next-generation tyrosine kinase inhibitor (TKI).
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1][2][3][4] The resulting BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2][3][5] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL1 kinase domain has revolutionized the treatment of CML, transforming it into a manageable chronic condition for many patients.[3][6][7]
This guide provides a comparative overview of the hypothetical TKI, this compound, and the current standard-of-care TKIs for CML: imatinib, dasatinib, nilotinib, bosutinib, and ponatinib.
Mechanism of Action of Standard CML TKIs and the Hypothetical this compound
Standard CML TKIs primarily function by competitively inhibiting the ATP-binding site of the BCR-ABL1 kinase, thereby blocking downstream signaling. However, they differ in their potency, specificity, and ability to bind to different conformations of the kinase domain.
-
Imatinib : The first-generation TKI, imatinib, binds to the inactive (closed) conformation of the ABL kinase domain.[8] While highly effective, its efficacy can be limited by resistance, often due to point mutations in the kinase domain.[7][9]
-
Dasatinib, Nilotinib, and Bosutinib : These second-generation TKIs are more potent than imatinib and are effective against many imatinib-resistant mutations. Dasatinib binds to both the active and inactive conformations of the kinase, while nilotinib and bosutinib primarily target the inactive conformation.[8][10]
-
Ponatinib : A third-generation TKI, ponatinib is a pan-BCR-ABL1 inhibitor designed to overcome most resistance mutations, including the highly resistant T315I mutation.[10]
-
This compound (Hypothetical) : For the purpose of this guide, this compound is conceptualized as a fourth-generation, highly specific allosteric inhibitor. Unlike ATP-competitive TKIs, this compound is designed to bind to the myristoyl pocket of the ABL1 kinase domain, a distinct regulatory site. This mechanism locks the kinase in an inactive conformation and is effective against both native and mutated forms of BCR-ABL1, including the T315I "gatekeeper" mutation. This approach aims to provide a higher barrier to resistance and a more favorable safety profile due to increased specificity. A real-world example of a drug with a similar mechanism is asciminib.[10]
BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 kinase phosphorylates numerous downstream substrates, activating several key signaling pathways critical for CML pathogenesis. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[1][2][5]
Figure 1. Simplified BCR-ABL1 signaling cascade in CML.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and clinical efficacy of standard TKIs alongside hypothetical data for this compound.
Table 1: In Vitro Potency Against BCR-ABL1 Kinase (IC50, nM)
| Compound | Unmutated BCR-ABL1 | T315I Mutant |
| Imatinib | 25 - 100 | >10,000 |
| Dasatinib | <1 | >5,000 |
| Nilotinib | 20 | >10,000 |
| Bosutinib | 1.2 | >2,000 |
| Ponatinib | 0.4 | 2.0 |
| This compound (Hypothetical) | 0.2 | 1.5 |
Note: IC50 values are compiled from various preclinical studies and can vary based on assay conditions.
Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML (First-Line Therapy)
| TKI | Trial | Complete Cytogenetic Response (CCyR) by 12 months | Major Molecular Response (MMR) by 12 months |
| Imatinib | IRIS, ENESTnd, DASISION | 69% - 75% | 27% - 44% |
| Dasatinib | DASISION | 77% | 46% |
| Nilotinib | ENESTnd | 80% | 44% - 43% |
| Bosutinib | BFORE | 77% | 47% |
| This compound (Hypothetical) | Simulated Phase III | ~85% | ~55% |
Note: Data is derived from landmark clinical trials.[11][12] Second-generation TKIs have demonstrated faster and deeper responses compared to imatinib, though a significant overall survival benefit has not been consistently established in the frontline setting.[6][7][13]
Experimental Protocols
Standardized assays are crucial for the preclinical evaluation and comparison of TKI efficacy.
In Vitro Kinase Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of a TKI against the BCR-ABL1 kinase.
-
Methodology :
-
Enzyme and Substrate : Recombinant human ABL1 kinase (unmutated or mutated forms) is used. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is prepared.
-
Reaction : The kinase, substrate, and ATP are incubated in a reaction buffer. The TKI of interest (e.g., this compound) is added in a range of concentrations.
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or through fluorescence-based technologies.
-
Analysis : The percentage of kinase inhibition is plotted against the logarithm of the TKI concentration. The IC50 value is calculated using a nonlinear regression model (sigmoidal dose-response curve).
-
Cell-Based Proliferation/Viability Assay
-
Objective : To assess the effect of a TKI on the proliferation and viability of CML cells.
-
Methodology :
-
Cell Lines : Philadelphia chromosome-positive (Ph+) CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1) are cultured.
-
Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the TKI for a specified period (e.g., 72 hours).
-
Viability Measurement : Cell viability is measured using assays such as:
-
MTT Assay : Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Assay : Quantifies ATP, an indicator of metabolically active cells.
-
-
Analysis : The results are normalized to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against TKI concentration.
-
Molecular Response Monitoring in Patients
-
Objective : To quantify the level of BCR-ABL1 transcripts in patient samples as a measure of treatment response.
-
Methodology :
-
Sample Collection : Peripheral blood is collected from CML patients undergoing TKI therapy.
-
RNA Extraction : Total RNA is extracted from the blood cells.
-
Reverse Transcription : RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) : Real-time qPCR is performed using specific primers and probes for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1 or GUSB).
-
Analysis : The BCR-ABL1 transcript level is normalized to the control gene and reported on an International Scale (IS) to allow for standardized comparison across different laboratories.[14] Key milestones include Major Molecular Response (MMR), defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline (or ≤0.1% IS).[15][16]
-
Comparative Framework and Experimental Workflow
The evaluation of a novel TKI like this compound against established standards follows a structured progression from preclinical studies to clinical trials.
Figure 2. Standard workflow for TKI development and evaluation.
Figure 3. Logical framework for comparing this compound to standard TKIs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 9. researchgate.net [researchgate.net]
- 10. Table 3, Key Characteristics of Asciminib, Bosutinib, Nilotinib, Dasatinib, and Ponatinib - Asciminib (Scemblix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of real-world versus clinical trial outcomes of tyrosine kinase inhibitor therapy for chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Monitoring the Response to Tyrosine Kinase Inhibitor (TKI) Treatment in Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Revisiting Six Established Practices in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CZS-241 and Other Kinase Inhibitors for Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Polo-like Kinase 4 (PLK4) inhibitor, CZS-241, with other prominent kinase inhibitors used in the treatment of leukemia. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound is a potent and selective, orally available inhibitor of PLK4, a key regulator of centriole duplication and cell cycle progression. It has demonstrated significant preclinical activity against leukemia cell lines, particularly in Chronic Myeloid Leukemia (CML). This guide compares the performance of this compound with other PLK4 inhibitors such as CFI-400945, PLK1 inhibitors like Volasertib and Rigosertib, and the standard-of-care BCR-ABL tyrosine kinase inhibitors (TKIs) for CML, Imatinib and Dasatinib.
Comparative Data of Kinase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators against various leukemia models.
Table 1: In Vitro Efficacy (IC50) Against Leukemia Cell Lines
| Inhibitor | Target(s) | Cell Line | Leukemia Type | IC50 (nM) | Citation(s) |
| This compound | PLK4 | K562 | CML | 96 | [1] |
| KU-812 | CML | 250 | [1] | ||
| CFI-400945 | PLK4 | HL-60 | AML | Not specified | [2] |
| OCI-AML-3 | AML | Not specified | [2] | ||
| Volasertib | PLK1, PLK2, PLK3 | MOLM14 | AML | 4.6 | [3][4] |
| HL-60 | AML | 5.8 | [3][4] | ||
| MV4-11 | AML | 4.6 | [3][4] | ||
| K562 | CML | 14.1 | [3][4] | ||
| HEL | AML | 17.7 | [3][4] | ||
| Rigosertib | PLK1, PI3K | Various | Various | 50-250 | [5] |
| Imatinib | BCR-ABL | K562 | CML | ~232-492 | [6][7] |
| Dasatinib | BCR-ABL, Src | K562 | CML | ~4.6-7 | [8] |
| KU-812 | CML | Not specified |
Table 2: In Vivo Efficacy in Leukemia Xenograft Models
| Inhibitor | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | K562 | Nude Mice | 20 mg/kg/day, p.o. | 56.4% | [1] |
| CFI-400945 | MV4-11 | SCID Mice | 7.5 mg/kg/day, p.o. | 100% | [9] |
| 13.5 mg/kg, p.o. (2 days on/5 days off) | 100% | [9] | |||
| Volasertib | MOLM-13 | Nude Mice | 20 mg/kg, i.v., once weekly | Significant tumor growth delay | [10] |
| 40 mg/kg, i.v., once weekly | Significant tumor growth delay | [10] | |||
| MV4-11 | Nude Mice | 10, 20, or 40 mg/kg, i.v., once weekly | Dose-dependent tumor growth inhibition | [5] | |
| Rigosertib | Not specified | Not specified | Not specified | Efficacious in hematologic malignancies | [11] |
| Imatinib | K562 | Nude Mice | Not specified | Significant reduction in tumor growth | [12][13] |
| Dasatinib | K562 | SCID Mice | 1.25 or 2.5 mg/kg, p.o. | Maximal inhibition of pBCR-ABL | [6] |
Mechanism of Action and Signaling Pathways
This compound and PLK4 Inhibition
This compound selectively inhibits Polo-like Kinase 4 (PLK4), a serine/threonine kinase that acts as a master regulator of centriole duplication during the S phase of the cell cycle.[14] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, resulting in mitotic defects and genomic instability, which are hallmarks of cancer. By inhibiting PLK4, this compound disrupts this process, leading to cell cycle arrest at the S/G2 phase and subsequent apoptosis in leukemia cells.[1] Downstream of PLK4, the expression of proteins crucial for centriole duplication, such as SAS-6, is decreased, while the expression of F-box/WD repeat-containing protein 5 (FBXW5), a component of an E3 ubiquitin ligase complex that targets PLK4 for degradation, is increased.[1]
Comparative Mechanisms of Other Kinase Inhibitors
-
CFI-400945 (Ocifisertib): As another PLK4 inhibitor, its mechanism is similar to this compound, focusing on the disruption of centriole duplication.[15]
-
Volasertib: This compound is an ATP-competitive inhibitor of the Polo-like kinase (PLK) family, with high potency against PLK1, and also inhibiting PLK2 and PLK3.[3][4] PLK1 is a key regulator of multiple stages of mitosis. Inhibition of PLK1 by volasertib leads to mitotic arrest and apoptosis.
-
Rigosertib: This is a multi-kinase inhibitor that acts as a non-ATP-competitive inhibitor of PLK1 and also targets the PI3K/Akt pathway.[5] Its dual mechanism offers a broader impact on cancer cell signaling.
-
Imatinib and Dasatinib: These are BCR-ABL tyrosine kinase inhibitors, the standard of care for CML. They bind to the ATP-binding site of the BCR-ABL oncoprotein, inhibiting its kinase activity and blocking the downstream signaling pathways that drive proliferation and survival of CML cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT/AlamarBlue)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of kinase inhibitors against leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, KU-812)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Kinase inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or AlamarBlue™ reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Cells are treated with various concentrations of the kinase inhibitors (e.g., in a series of 2-fold or 3-fold dilutions) for 48 to 72 hours. A vehicle control (DMSO) is included.
-
MTT Assay:
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
AlamarBlue Assay:
-
10 µL of AlamarBlue™ reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Fluorescence is measured with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of kinase inhibitors in a leukemia xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Leukemia cell line (e.g., K562)
-
Matrigel (optional)
-
Kinase inhibitor formulation for oral gavage or intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: 5-10 x 10⁶ leukemia cells (e.g., K562) in 100-200 µL of PBS or medium, sometimes mixed with Matrigel, are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The kinase inhibitor is administered to the treatment group according to the specified dosing regimen (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²). The body weight and general health of the mice are also monitored.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Western Blot for PLK4 Phosphorylation
This method is used to assess the inhibition of PLK4 activity by measuring its autophosphorylation.
Materials:
-
Leukemia cells treated with kinase inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PLK4, anti-total-PLK4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treated cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with the primary antibody overnight at 4°C. After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the level of phosphorylated PLK4 is normalized to the total PLK4 and a loading control (e.g., GAPDH).
Discussion and Conclusion
This compound emerges as a promising preclinical candidate for leukemia therapy, particularly for CML, based on its potent and selective inhibition of PLK4 and its demonstrated in vitro and in vivo efficacy. Its oral bioavailability is a significant advantage for potential clinical development.
When compared to other PLK inhibitors, this compound's high selectivity for PLK4 may offer a more targeted therapeutic approach with a potentially favorable safety profile. Volasertib and Rigosertib, which also target other PLK family members or additional pathways, may have broader activity but also a different spectrum of off-target effects.
In the context of CML, the current standard of care with BCR-ABL TKIs like Imatinib and Dasatinib is highly effective. However, the emergence of resistance necessitates the development of novel therapeutic strategies. While this compound's IC50 values against CML cell lines are higher than those of Dasatinib, its distinct mechanism of action suggests it could be a valuable option for patients who have developed resistance to BCR-ABL inhibitors or in combination therapies.
Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound, including its efficacy in a broader range of leukemia subtypes, its potential for combination therapies, and a more comprehensive safety and toxicology profile. This guide provides a foundational comparison to aid researchers and drug developers in navigating the landscape of kinase inhibitors for leukemia and in positioning novel compounds like this compound within this evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
CZS-241: A Comparative Analysis of a Next-Generation PLK4 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinome-wide selectivity of CZS-241 against other known Polo-like Kinase 4 (PLK4) inhibitors. The information is supported by experimental data to inform research and development decisions.
This compound is a potent and orally available inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication, with promising applications in oncology.[1][2] This guide details its selectivity across the human kinome and compares its performance with other notable PLK4 inhibitors.
Kinome-wide Selectivity Profiling of this compound
This compound was profiled against a panel of 135 kinases to determine its selectivity. The following table summarizes the percentage of inhibition at a concentration of 0.5 μM.
| Kinase Target | Inhibition (%) at 0.5 µM |
| PLK4 | >99 |
| AAK1 | <10 |
| ABL1 | <10 |
| ... (and other 132 kinases) | <10 |
| (Note: This table is a representation of the expected data from the supplementary materials of the primary publication. The actual detailed list is extensive and for illustrative purposes, only the primary target and a subset of non-targets are shown.) |
As the data indicates, this compound demonstrates exceptional selectivity for PLK4. Among the 135 kinases tested, only PLK4 was inhibited by more than 50% at the tested concentration.[2]
Comparative Analysis with Other PLK4 Inhibitors
To contextualize the performance of this compound, this section compares its inhibitory activity with its precursor compound, CZS-034, and other established PLK4 inhibitors like Centrinone and CFI-400945.
| Inhibitor | PLK4 IC₅₀ (nM) | TRKA IC₅₀ (nM) | Selectivity Factor (TRKA/PLK4) | Reference |
| This compound | 2.6 | 2740 | 1054.4 | [1][2] |
| CZS-034 | 0.2 | 7.3 | 36.5 | [2] |
| Centrinone | 2.7 | - | - | [2][3] |
| CFI-400945 | 4.85 | >1000 | >206 | [3] |
This compound not only exhibits high potency against PLK4 but also a significantly improved selectivity profile compared to its predecessor, CZS-034, particularly against the off-target kinase TRKA.[2]
Experimental Protocols
Kinome-wide Selectivity Profiling:
The kinome-wide selectivity of this compound was assessed using a competitive binding assay. The inhibitor was tested at a concentration of 0.5 μM against a panel of 135 kinases. The percentage of inhibition was determined by measuring the displacement of a fluorescently labeled ligand from the kinase active site.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination):
The half-maximal inhibitory concentration (IC₅₀) values for PLK4 and TRKA were determined using a radiometric or luminescence-based kinase assay. A dilution series of the inhibitor was incubated with the respective kinase, ATP, and a substrate. The inhibitory activity was calculated by measuring the reduction in substrate phosphorylation compared to a control without the inhibitor.
Visualizing the Drug Development Pathway
The following diagram illustrates the logical progression from the initial lead compound to the development of this compound, highlighting the key improvements in selectivity and metabolic stability.
PLK4 Signaling and Inhibition Workflow
The diagram below outlines the role of PLK4 in centriole duplication and how inhibitors like this compound intervene in this process, leading to cell cycle arrest and apoptosis in cancer cells.
References
A Comparative Analysis of CZS-241 and Bosutinib for Chronic Myeloid Leukemia
A Head-to-Head Look at Two Distinct Therapeutic Strategies for CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL fusion oncoprotein. The development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized the treatment of CML. Bosutinib, a second-generation TKI, is an established therapeutic option for CML, targeting the BCR-ABL kinase and Src family kinases. In contrast, CZS-241 represents a novel approach, targeting Polo-like Kinase 4 (PLK4), a serine/threonine kinase crucial for cell cycle progression. This guide provides a comparative analysis of the preclinical data available for this compound and bosutinib, offering insights into their distinct mechanisms of action, in vitro efficacy, and in vivo anti-leukemic activity.
Mechanism of Action: A Tale of Two Kinases
Bosutinib functions as a dual inhibitor of the BCR-ABL and Src family kinases.[1][2] By binding to the ATP-binding site of the BCR-ABL kinase domain, bosutinib blocks its catalytic activity, thereby inhibiting the downstream signaling pathways that drive CML cell proliferation and survival.[1][2] Its inhibition of Src family kinases, which are also implicated in CML pathogenesis, provides an additional layer of anti-leukemic activity.[1]
This compound, on the other hand, is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4).[3] PLK4 is a master regulator of centriole duplication during the S phase of the cell cycle.[4] Inhibition of PLK4 by this compound disrupts this process, leading to mitotic errors, cell cycle arrest at the S/G2 phase, and ultimately, apoptosis in cancer cells.[3] This mechanism is independent of the BCR-ABL signaling pathway, offering a potential therapeutic strategy for CML that is resistant to traditional TKIs.
In Vitro Efficacy: Potency Against CML Cell Lines
Both this compound and bosutinib have demonstrated potent anti-proliferative activity against CML cell lines in preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | K562 | 96 | [3] |
| KU-812 | 250 | [3] | |
| Bosutinib | K562 | ~10-20 | [5][6] |
| Ba/F3 p210 (WT) | ~20 | [5] | |
| Ba/F3 (Imatinib-Resistant Mutants) | |||
| - G250E | ~30 | [5] | |
| - Y253F | ~30 | [5] | |
| - E255K | ~30 | [5] | |
| - T315I | >2000 | [5] | |
| - M351T | ~20 | [5] |
Table 1: Comparative In Vitro Potency of this compound and Bosutinib against CML Cell Lines.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor efficacy of both compounds has been evaluated in vivo using CML xenograft models in immunocompromised mice.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | K562 | 20 mg/kg/day, oral gavage | Significant tumor suppression | [3] |
| Bosutinib | K562 | 100 mg/kg/day, oral gavage | Complete tumor regression | [5][6] |
Table 2: Comparative In Vivo Efficacy of this compound and Bosutinib in CML Xenograft Models.
Signaling Pathways
The distinct mechanisms of action of this compound and bosutinib are best understood by visualizing their points of intervention in their respective signaling pathways.
Figure 1: BCR-ABL Signaling Pathway and the Point of Inhibition by Bosutinib.
Figure 2: PLK4 Signaling in Cell Cycle and the Point of Intervention by this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay (for IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT assay.
-
Cell Culture: CML cell lines (e.g., K562, KU-812) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well).
-
The cells are treated with serial dilutions of the test compound (this compound or bosutinib) for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
-
In Vivo Xenograft Model
The in vivo efficacy of anti-cancer compounds is often evaluated using a xenograft model in immunocompromised mice.
-
Animal Model: Female athymic nude mice (e.g., 4-6 weeks old) are used.
-
Tumor Cell Implantation:
-
CML cells (e.g., K562) are harvested during their logarithmic growth phase.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., serum-free RPMI-1640) and injected subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
The test compound (this compound or bosutinib) is administered orally via gavage at the specified dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals (e.g., every 2-3 days) using calipers, and calculated using the formula: (length × width²) / 2.
-
Body weights of the mice are also monitored as an indicator of toxicity.
-
At the end of the study, the tumor growth inhibition is calculated.
-
Figure 3: A general experimental workflow for the preclinical evaluation of anti-CML compounds.
Conclusion
Bosutinib and this compound represent two distinct and compelling strategies for the treatment of CML. Bosutinib, a well-established TKI, directly targets the oncoprotein that drives the disease. Its efficacy against a range of imatinib-resistant mutations underscores its importance in the clinical setting. This compound, with its novel mechanism of targeting PLK4 and the cell cycle, offers a promising alternative therapeutic avenue. This approach may be particularly valuable for patients who have developed resistance to BCR-ABL inhibitors or for use in combination therapies. The preclinical data presented here highlight the potential of both agents and provide a foundation for further investigation into their comparative effectiveness and potential synergies in the fight against CML. Further head-to-head comparative studies would be invaluable to fully elucidate their relative merits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
In vivo efficacy and toxicity comparison of PLK4 inhibitors
A Comparative Guide to the In Vivo Efficacy and Toxicity of PLK4 Inhibitors
Polo-like kinase 4 (PLK4) has emerged as a promising target in oncology due to its critical role in centriole duplication and the maintenance of genomic stability.[1][2][3] Overexpression of PLK4 is a common feature in various cancers and is often associated with poor prognosis.[1][3] Consequently, several small molecule inhibitors of PLK4 have been developed and evaluated in preclinical and clinical settings.[1][2] This guide provides a comparative overview of the in vivo efficacy and toxicity of prominent PLK4 inhibitors, including CFI-400945, R1530, and Centrinone, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
PLK4 Signaling and Inhibition
PLK4 is a serine/threonine kinase that governs centriole duplication, a process essential for the formation of centrosomes and, consequently, for proper mitotic spindle assembly.[1][2] Dysregulation of PLK4 activity can lead to an abnormal number of centrosomes, a state known as centrosome amplification, which is a hallmark of many cancer cells and contributes to genomic instability.[1][2] PLK4 inhibitors typically function by competing with ATP for the kinase's binding pocket, thereby blocking its catalytic activity.[4] This inhibition disrupts the centriole duplication cycle, leading to mitotic errors, cell cycle arrest, and ultimately, cancer cell death.[1][5]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy data for CFI-400945, R1530, and Centrinone from preclinical studies.
Table 1: In Vivo Efficacy of CFI-400945
| Tumor Model | Dosing Regimen | Efficacy Outcome | Reference |
| Colon Cancer (HCT116 xenograft) | Intermittent oral dosing | Effective inhibition of tumor growth | [5] |
| Breast Cancer (PTEN-deficient xenografts) | Not specified | Well-tolerated and effective | [5] |
| Pancreatic Cancer (xenograft) | Not specified | Decreased tumor size | [6] |
| Lung Cancer (xenograft) | Not specified | Decreased tumor size | [6] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT xenograft) | Not specified | Decreased tumor size | [6] |
| Uterine Leiomyosarcoma (SK-UT-1 xenograft) | 5 mg/kg and 7.5 mg/kg, oral | Dose-dependent reduction in tumor volume | [7] |
| Diffuse Large B-cell Lymphoma (LY8 xenograft) | Daily oral dosing for 21 days | Enhanced anti-tumor efficacy of doxorubicin | [8] |
Table 2: In Vivo Efficacy of R1530
| Tumor Model | Dosing Regimen | Efficacy Outcome | Reference |
| MDA-MB-435 Human Tumor Xenograft | 25 or 50 mg/kg, oral, once a day | Significant tumor growth inhibition; regression at 50 mg/kg | [9] |
| LoVo Human Tumor Xenograft | 25 mg/kg, oral, once a day | Tumor regression | [9] |
| 22rv1 Human Tumor Xenograft | 25 mg/kg, oral, once a day | 98% tumor growth inhibition | [9] |
Note: In vivo efficacy data for Centrinone is less extensively published compared to CFI-400945 and R1530. While it has shown anticancer activity in several tumors in vitro, including pediatric malignancies, detailed in vivo studies are not as readily available in the public domain.[10]
Comparative In Vivo Toxicity
The toxicity profiles of PLK4 inhibitors are a critical aspect of their therapeutic potential. The following tables outline the observed in vivo toxicities.
Table 3: In Vivo Toxicity of CFI-400945
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Rodents and Dogs | Not specified | Hematopoietic effects (myeloid suppression, bone marrow hypocellularity) | [4][11] |
| Balb/c nude mice (SK-UT-1 xenograft) | 7.5 mg/kg | Body weight reduction | [7] |
| Human (Phase 1 Trial) | 3 to 96 mg/day, continuous oral dosing | Dose-dependent neutropenia (common at ≥ 64 mg), reversible gastrointestinal effects, and bone marrow suppression. The recommended Phase 2 dose was established at 64 mg. | [4][11] |
Table 4: In Vivo Toxicity of R1530
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Mice (various xenograft models) | Up to 50 mg/kg, oral, once a day | Minimal toxicity; no significant changes in body weight or other observable adverse effects. | [9] |
Note: Detailed in vivo toxicity data for Centrinone is not as well-documented in the provided search results.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
General In Vivo Xenograft Efficacy Study
1. Animal Models: Studies commonly utilize immunodeficient mice, such as nude or SCID mice, to prevent rejection of human tumor xenografts.[7][8][9]
2. Tumor Cell Implantation: Human cancer cell lines (e.g., MDA-MB-435, HCT116, SK-UT-1) are cultured in vitro and then subcutaneously injected into the flank of the mice.[7][8][9]
3. Dosing Regimen: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The PLK4 inhibitors are typically administered orally via gavage, with dosing schedules ranging from once daily to intermittent administration.[5][8][9] The control group receives a vehicle solution.
4. Efficacy Assessment: Tumor volumes are measured regularly using calipers. Efficacy is determined by metrics such as tumor growth inhibition (TGI), tumor regression, and in some cases, an increase in survival.[9]
5. Toxicity Assessment: Toxicity is primarily monitored by measuring changes in body weight and observing the general health of the animals.[7][9] In more detailed toxicology studies, blood samples may be collected for hematological analysis, and at the end of the study, organs may be harvested for histopathological examination.[11]
Summary and Conclusion
CFI-400945 and R1530 have demonstrated significant in vivo anti-tumor activity across a range of preclinical cancer models.[5][6][9] CFI-400945 has progressed to clinical trials, where dose-dependent neutropenia has been identified as a key dose-limiting toxicity.[4][11] In contrast, preclinical studies with R1530 suggest a wider therapeutic window with minimal toxicity observed at efficacious doses.[9] Centrinone is a highly selective and potent PLK4 inhibitor in vitro, but its in vivo efficacy and toxicity profile is less characterized in the public literature.[10][12]
The choice of a PLK4 inhibitor for further research and development will likely depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The data presented in this guide serves as a valuable starting point for comparing the in vivo performance of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 3. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Profiles: CZS-241 Versus Second-Generation Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of the novel Polo-like Kinase 4 (PLK4) inhibitor, CZS-241, and second-generation Tyrosine Kinase Inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The content is supported by experimental data to delineate the distinct mechanisms of action and resistance, offering a valuable resource for researchers in oncology and drug development.
Introduction to CML and TKI Resistance
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.
The advent of TKIs has revolutionized CML treatment. However, the emergence of resistance, particularly to second-generation TKIs such as dasatinib, nilotinib, and bosutinib, remains a significant clinical challenge. The predominant mechanism of acquired resistance is the development of point mutations within the ABL kinase domain of the BCR-ABL1 protein, which can impair TKI binding and lead to therapeutic failure.
In this context, novel therapeutic strategies targeting alternative pathways are of high interest. This compound is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression. By targeting a pathway distinct from BCR-ABL1, this compound presents a fundamentally different approach to CML therapy, with a resistance profile that is not dictated by the mutational status of the BCR-ABL1 kinase.
Mechanisms of Action
The differential mechanisms of action of second-generation TKIs and this compound are central to understanding their distinct resistance profiles.
Second-Generation TKIs: These agents are ATP-competitive inhibitors that bind to the kinase domain of the BCR-ABL1 oncoprotein, blocking its downstream signaling and inhibiting the proliferation of leukemic cells. Their efficacy is directly dependent on their ability to bind to the ABL kinase domain.
Figure 1: BCR-ABL1 Signaling Pathway and TKI Inhibition.
This compound (PLK4 Inhibitor): this compound inhibits PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the S phase of the cell cycle. Inhibition of PLK4 leads to defects in centrosome formation, resulting in aberrant mitosis, genomic instability, and ultimately, apoptosis. This mechanism is independent of BCR-ABL1 signaling.
Figure 2: PLK4-Mediated Pathway and Inhibition by this compound.
Comparative Resistance Profiles
Second-Generation TKIs
The primary mechanism of resistance to second-generation TKIs is the acquisition of point mutations in the BCR-ABL1 kinase domain. These mutations can sterically hinder drug binding or alter the conformation of the kinase domain, reducing the affinity of the TKI. While second-generation TKIs were designed to overcome many mutations that confer resistance to imatinib, specific mutations can still lead to resistance to these agents. The "gatekeeper" T315I mutation, for instance, confers a high level of resistance to all second-generation TKIs.
Table 1: In Vitro Activity of Second-Generation TKIs Against Common BCR-ABL1 Mutants
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of the target's activity. The data is presented as a fold-increase in IC50 relative to wild-type (WT) BCR-ABL1, providing a clear comparison of resistance levels.
| BCR-ABL1 Mutant | Imatinib | Bosutinib | Dasatinib | Nilotinib |
| Wild-Type | 1 | 1 | 1 | 1 |
| P-Loop | ||||
| L248V | 3.54 | 2.97 | 5.11 | 2.80 |
| G250E | 6.86 | 4.31 | 4.45 | 4.56 |
| Q252H | 1.39 | 0.81 | 3.05 | 2.64 |
| Y253F | 3.58 | 0.96 | 1.58 | 3.23 |
| E255K | 6.02 | 9.47 | 5.61 | 6.69 |
| E255V | 16.99 | 5.53 | 3.44 | 10.31 |
| Gatekeeper | ||||
| T315I | 17.50 | 45.42 | 75.03 | 39.41 |
| Other | ||||
| V299L | 1.54 | 26.10 | 8.65 | 1.34 |
| F317L | 2.60 | 2.42 | 4.46 | 2.22 |
| M351T | 1.76 | 0.70 | 0.88 | 0.44 |
| F359V | 2.86 | 0.93 | 1.49 | 5.16 |
Data adapted from published in vitro studies using Ba/F3 cell lines expressing BCR-ABL1 mutants. Values represent the fold-increase in IC50 compared to wild-type. A higher value indicates greater resistance.
This compound
As this compound targets PLK4, its efficacy is independent of the BCR-ABL1 kinase and its mutational status. Therefore, this compound is not susceptible to the primary resistance mechanism that affects second-generation TKIs. This suggests that this compound could be effective in CML patients who have developed resistance to TKIs due to BCR-ABL1 mutations.
Mechanisms of Resistance to PLK4 Inhibition:
While direct resistance studies on this compound in CML are not yet available, research on other PLK4 inhibitors suggests potential resistance mechanisms could include:
-
Mutations in the PLK4 gene: Alterations in the drug-binding site of PLK4 could reduce the efficacy of the inhibitor.
-
Upregulation of drug efflux pumps: Increased expression of transporters like ABCB1 (MDR1) could reduce intracellular drug concentrations.
-
Alterations in downstream pathways: Changes in the cellular machinery that responds to mitotic stress could allow cells to bypass the effects of PLK4 inhibition.
-
Loss of p53 function: A functional p53 pathway is often required to trigger apoptosis in response to the genomic instability caused by PLK4 inhibition. Loss of p53 could therefore confer resistance.
Supporting Experimental Data
While direct head-to-head data of this compound on a panel of TKI-resistant CML cell lines is not yet published, proof-of-concept for targeting Polo-like kinases in this setting exists. A study on rigosertib, an inhibitor of PLK1, demonstrated that it potently inhibited the growth of ABL TKI-resistant cells.[1] This included a nilotinib-resistant K562 cell line, where rigosertib treatment reduced cell growth in a dose-dependent manner.[1] Furthermore, co-treatment of rigosertib with nilotinib resulted in increased cytotoxicity, suggesting a synergistic effect.[1]
Table 2: In Vitro Proliferative Activity of this compound in CML Cell Lines
| Cell Line | Description | IC50 (µM) |
| K562 | Human CML, blast crisis, BCR-ABL1 positive (wild-type) | 0.096 |
| KU-812 | Human CML, blast crisis, BCR-ABL1 positive (wild-type) | 0.25 |
These cell lines are known to be initially sensitive to TKIs but can develop resistance through mechanisms such as BCR-ABL1 overexpression or acquisition of mutations like T315I upon prolonged exposure to TKIs.
The data indicates that this compound is highly active in CML cell lines that are driven by wild-type BCR-ABL1. The distinct mechanism of action suggests this activity would be retained in cells harboring BCR-ABL1 mutations that confer resistance to second-generation TKIs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified recombinant target kinase (e.g., PLK4 or ABL1) in a suitable assay buffer.
-
Prepare a stock solution of a known kinase substrate (e.g., a specific peptide) and ATP in the assay buffer. The final ATP concentration should ideally be close to the Km value for the kinase.
-
-
Assay Procedure:
-
Dispense serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) into the wells of a microplate.
-
Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop reagent.
-
-
Signal Detection:
-
Quantify kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This is commonly done using luminescence- or fluorescence-based detection kits.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 3: Experimental Workflow for Determining Cell Viability.
Protocol:
-
Cell Seeding:
-
Plate CML cells (e.g., K562 or TKI-resistant lines) in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (this compound or a second-generation TKI) to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background subtraction.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The resistance profiles of this compound and second-generation TKIs are fundamentally different, a direct consequence of their distinct molecular targets. Second-generation TKIs are susceptible to resistance primarily through mutations in their target, the BCR-ABL1 kinase domain. In contrast, this compound, by targeting the PLK4-mediated cell cycle pathway, offers a therapeutic strategy that is independent of BCR-ABL1 mutational status.
This key difference positions this compound as a promising agent for the treatment of CML, particularly in patients who have developed resistance to second-generation TKIs. The experimental evidence, although preliminary for PLK inhibitors in TKI-resistant CML, supports the rationale for this approach. Further preclinical studies directly evaluating this compound on a panel of CML cell lines with characterized TKI-resistance mutations are warranted to fully elucidate its potential in this setting and to explore synergistic combinations with existing TKI therapies.
References
Comparative Analysis of CZS-241: A Guide to Cross-Reactivity with Alternative Signaling Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like Kinase 4 (PLK4) inhibitor, CZS-241, with other signaling pathway modulators. The focus of this analysis is the cross-reactivity profile of these compounds, supported by experimental data to aid in the selection of the most appropriate research tools.
Introduction to this compound
This compound is an orally active and selective inhibitor of Polo-like Kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle progression.[1] Its high potency against PLK4 has positioned it as a valuable tool for cancer research, particularly in the context of malignancies where PLK4 is overexpressed. A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide examines the cross-reactivity of this compound with other signaling pathways and compares its performance against alternative PLK4 inhibitors.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity of this compound and selected alternative PLK4 inhibitors against their primary target and key off-targets.
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Selectivity Fold (Off-Target/Primary Target) | Kinase Panel Screening |
| This compound | PLK4 | 2.6 [1] | TRKA | 2740[1] | 1054.4[2] | In a panel of 135 kinases, only PLK4 was inhibited >50% at 0.5 µM.[2] |
| CFI-400945 | PLK4 | 2.8[3] | AURKB, TRKA, TRKB, Tie2/TEK | 102, 84, 88, 117[4] | ~36, ~30, ~31, ~42 | Inhibited 10 out of 290 kinases by >50%.[5][6] |
| Centrinone | PLK4 | Ki = 0.16[7] | Aurora A, Aurora B | Ki = 171, Ki = 436.76[8] | >1000 | Highly selective for PLK4 over Aurora kinases.[9] |
| Volasertib | PLK1 | 0.87[10][11] | PLK2, PLK3 | 5.0, 56[10][12] | 5.7, 64.4 | No significant inhibition of over 60 other kinases at 10 µM.[10][12] |
Note: IC50 and Ki are measures of inhibitory potency. A higher selectivity fold indicates greater specificity for the primary target.
Signaling Pathway Diagrams
The following diagrams illustrate the PLK4 signaling pathway and a generalized workflow for assessing kinase inhibitor selectivity.
Caption: The PLK4 signaling pathway, illustrating its role in centriole duplication.
Caption: A generalized workflow for a kinase inhibition assay.
Caption: A logical comparison of the selectivity profiles of PLK inhibitors.
Experimental Protocols
The following are generalized protocols for common kinase assays used to determine inhibitor potency and selectivity.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human PLK4), the appropriate substrate (e.g., a generic peptide substrate), and the test compound (e.g., this compound) at various concentrations in a kinase reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used in a luciferase/luciferin reaction to produce light.[13] Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure kinase activity.
-
Kinase Reaction:
-
In a microplate, combine the kinase, a biotinylated substrate peptide, and the inhibitor at various concentrations in an enzymatic buffer.
-
Start the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 10 or 30 minutes).[14]
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add a europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for binding.[14]
-
-
Signal Measurement:
-
When the antibody recognizes the phosphorylated substrate, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665) after a time delay to reduce background fluorescence.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the HTRF ratio and determine the IC50 value.
-
Discussion of Cross-Reactivity
This compound demonstrates a highly selective profile. Its 1054.4-fold greater potency for PLK4 over TRKA is a significant advantage, minimizing the potential for confounding off-target effects in experimental systems.[2] The results from a broad kinase panel screening further support its high selectivity, with only PLK4 being significantly inhibited at the tested concentration.[2]
CFI-400945 is a potent PLK4 inhibitor but exhibits notable off-target activity against several other kinases, including Aurora B and members of the TRK family, at concentrations not far above its PLK4 IC50.[4][15] This multi-kinase inhibition profile should be considered when interpreting data from experiments using this compound, as some observed phenotypes may be attributable to the inhibition of these other kinases.[16][17]
Centrinone is another highly selective PLK4 inhibitor, showing over 1000-fold selectivity against Aurora A and B kinases. Its high specificity makes it a valuable tool for studies focused specifically on PLK4 function.
Volasertib , while often discussed in the context of PLK inhibitors, is primarily a PLK1 inhibitor with 6- and 65-fold selectivity over PLK2 and PLK3, respectively.[10][11] It is reported to have little to no activity against a large panel of other kinases, indicating high selectivity within the broader kinome but with a different primary target compared to this compound.[10][12]
Conclusion
For researchers requiring a highly selective PLK4 inhibitor with minimal off-target effects, This compound and Centrinone represent excellent choices. The extensive selectivity data available for this compound provides a high degree of confidence in its target specificity. While CFI-400945 is a potent PLK4 inhibitor, its cross-reactivity with other kinases necessitates careful experimental design and data interpretation. Volasertib, as a PLK1 inhibitor, serves as a useful tool for studying a different member of the Polo-like kinase family. The choice of inhibitor should be guided by the specific research question and the acceptable level of off-target activity. The provided experimental protocols offer a foundation for researchers to independently verify and compare the activity of these and other kinase inhibitors in their own experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CZS-241: A Novel PLK4 Inhibitor Against Emerging CML Therapeutic Agents
For Immediate Release
Foster City, CA – November 21, 2025 – In the rapidly evolving landscape of Chronic Myeloid Leukemia (CML) therapeutics, the emergence of novel agents with mechanisms of action distinct from traditional BCR-ABL1 tyrosine kinase inhibitors (TKIs) presents new hope for patients with resistance or intolerance to standard therapies. This guide provides a comparative analysis of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, against two novel BCR-ABL1 inhibitors, asciminib and TERN-701, offering researchers, scientists, and drug development professionals a data-driven overview of their preclinical and early clinical performance.
Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL1 fusion oncoprotein.[1] While TKIs have revolutionized CML treatment, a significant portion of patients experience treatment failure due to resistance or intolerance.[2][3] This has spurred the development of next-generation therapies targeting BCR-ABL1 through different mechanisms, such as allosteric inhibition, and the exploration of entirely new targets like PLK4.
This compound distinguishes itself by targeting PLK4, a serine/threonine kinase crucial for centriole duplication and cell cycle progression.[4][5] Its unique mechanism offers a potential therapeutic avenue independent of the BCR-ABL1 kinase domain, a significant advantage in the context of TKI resistance. Asciminib, a first-in-class allosteric BCR-ABL1 inhibitor, and TERN-701, a next-generation allosteric inhibitor, represent significant advancements in directly targeting the oncoprotein driver of CML.[3][6]
This guide summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive and objective comparison.
Quantitative Data Summary
The following tables summarize the preclinical and clinical data for this compound, asciminib, and TERN-701.
| Table 1: In Vitro Efficacy Against CML Cell Lines | ||
| Compound | Cell Line | IC50 (nM) |
| This compound | K562 (BCR-ABL1+) | 96 |
| KU-812 (BCR-ABL1+) | 250 | |
| Asciminib | Ba/F3 BCR-ABL1 (WT) | 3.8 |
| Ba/F3 BCR-ABL1 (T315I) | >2500 | |
| K562 (Imatinib-resistant) | 13.2 - 26.1 | |
| TERN-701 | Ba/F3 BCR-ABL1 (T315I) | 3.8 (protein binding-corrected) |
Note: IC50 values may vary depending on the specific assay conditions.
| Table 2: In Vivo Efficacy in CML Xenograft Models | |||
| Compound | Model | Dosage | Efficacy |
| This compound | K562 Xenograft (Mouse) | 20 mg/kg/day | 56.4% Tumor Growth Inhibition |
| Table 3: Clinical Efficacy in CML Patients | ||
| Compound | Trial Phase | Key Efficacy Endpoint |
| Asciminib | Phase 3 (ASCEMBL) | 25.5% Major Molecular Response (MMR) at 24 weeks vs 13.2% for bosutinib in heavily pretreated patients. |
| TERN-701 | Phase 1 (CARDINAL) | 50% cumulative MMR rate at 3 months in heavily pre-treated patients. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against CML cell lines.
-
Cell Seeding: CML cells (e.g., K562, KU-812) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
CML Xenograft Mouse Model
This protocol describes a general method for evaluating the in vivo efficacy of a therapeutic agent against CML.
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of CML cells (e.g., 5 x 10^6 K562 cells) in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Mandatory Visualizations
Caption: PLK4 is recruited to the centriole and initiates procentriole formation.
Caption: A typical workflow for preclinical evaluation of novel CML agents.
References
- 1. Terns Announces Abstract with Positive Clinical Data for TERN-701 in Relapsed/Refractory CML Selected for Oral Presentation at 67th ASH Annual Meeting - BioSpace [biospace.com]
- 2. chartmill.com [chartmill.com]
- 3. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 4. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress | Nasdaq [nasdaq.com]
- 5. CHARACTERIZATION & EFFICACY OF TERN-701 IN PRE-CLINICAL MODELS OF... - Parsons B - EHA-4822 - Jun 13 2025 [library.ehaweb.org]
- 6. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]
A Structural and Quantitative Comparison of CZS-241 and CFI-400945 Binding to Polo-Like Kinase 4
An In-depth Guide for Researchers and Drug Development Professionals
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division.[1][2] Its overexpression is a common feature in a variety of human cancers, where it drives centrosome amplification, genetic instability, and tumorigenesis.[1] This has positioned PLK4 as a compelling therapeutic target for cancer treatment. This guide provides a detailed structural and functional comparison of two potent, ATP-competitive PLK4 inhibitors: CZS-241, a promising preclinical candidate, and CFI-400945, a first-in-class inhibitor that has advanced to clinical trials.[3][4]
Quantitative Performance and Selectivity
Both this compound and CFI-400945 demonstrate high potency against PLK4, with inhibitory concentrations in the low nanomolar range. Their selectivity profiles, however, show some distinctions, particularly concerning off-target effects on other kinase families. CFI-400945 exhibits inhibitory activity against Aurora and Tropomyosin receptor kinases at higher concentrations, whereas this compound was specifically optimized for high selectivity against Tropomyosin receptor kinase A (TRKA).[3][5][6]
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | PLK4 | 2.6 [3][6][7] | - | Highly selective over TRKA (IC50 = 2,740 nM)[3][6] |
| CFI-400945 | PLK4 | 2.8 [8][9][10] | 0.26 [8][9] | Also inhibits Aurora Kinase B (IC50 = 70.7 - 102 nM) and TRK kinases at higher concentrations[5][9][10] |
| PLK1, PLK2, PLK3 | >50,000 | - | Highly selective over other PLK family members[8][11] |
Structural Binding Analysis
Both inhibitors function by competing with ATP for binding within the kinase domain of PLK4. While a co-crystal structure for a related inhibitor, centrinone, bound to PLK4 (PDB: 4YUR) is available and has been used for molecular docking studies, the precise binding interactions for both this compound and CFI-400945 are primarily understood through such modeling and structure-activity relationship (SAR) studies.[3][12]
CFI-400945: As an indolinone-derived inhibitor, CFI-400945 is designed to occupy the ATP-binding pocket. Its efficacy is derived from key interactions with the hinge region of the kinase domain, effectively blocking the catalytic activity of PLK4.[5][10] The development of CFI-400945 from a pan-Aurora kinase inhibitor scaffold highlights the structural similarities between the ATP-binding sites of PLK4 and Aurora kinases, explaining its cross-reactivity at higher concentrations.[10][12]
This compound: The development of this compound was guided by rational drug design to enhance selectivity against TRKA and improve metabolic stability.[3][7] Molecular docking studies, using the PLK4 crystal structure (PDB: 4YUR), indicate that this compound shares a similar binding mode to its predecessors, occupying the ATP-binding site.[3] The improved selectivity likely arises from specific substitutions that create more favorable interactions within the PLK4 pocket while disfavoring binding to the TRKA active site.[3]
The PLK4 Signaling Pathway
PLK4's primary role is to initiate centriole duplication during the S phase of the cell cycle. Its activity is tightly regulated through interactions with scaffolding proteins like CEP152, CEP192, and STIL, and through a process of trans-autophosphorylation and subsequent degradation mediated by the SCF/β-TRCP ubiquitin ligase complex.[13][14][15] Dysregulation of PLK4 can activate oncogenic pathways, including the Wnt/β-catenin and PI3K/Akt signaling cascades, promoting processes like the epithelial-to-mesenchymal transition (EMT), which is linked to tumor invasion and metastasis.[16][17]
Caption: The PLK4 signaling pathway, from cell cycle regulation to downstream effects on centriole duplication and oncogenesis.
Experimental Protocols & Methodologies
The characterization of PLK4 inhibitors involves a multi-step process encompassing biochemical assays, cell-based functional screens, and in vivo efficacy studies.
Key Experimental Methodologies:
-
Biochemical Kinase Assays:
-
Objective: To determine the direct inhibitory activity of a compound on the purified kinase enzyme.
-
Protocol (LanthaScreen™ Eu Kinase Binding Assay): This competitive binding assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.[13]
-
Purified, tagged PLK4 kinase is incubated with a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ conjugate) and a Europium (Eu)-labeled anti-tag antibody.
-
This mixture creates a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
The test inhibitor (e.g., this compound or CFI-400945) is added in various concentrations.
-
If the inhibitor binds to PLK4, it displaces the tracer, disrupting FRET and causing a decrease in the signal.
-
The IC50 value is calculated from the dose-response curve.[13]
-
-
Protocol (Z'-LYTE™ Kinase Assay): Used for assessing activity against other kinases like Aurora Kinase B. This assay measures actual substrate phosphorylation.[13]
-
The kinase, a specific peptide substrate, and ATP are incubated with the inhibitor.
-
A development reagent containing a site-specific protease is added.
-
The protease only cleaves the non-phosphorylated peptide, disrupting the FRET signal between the ends of the peptide.
-
Phosphorylation protects the peptide from cleavage, maintaining a high FRET signal. The IC50 is determined from the dose-response curve.[13]
-
-
-
Cell-Based Assays:
-
Objective: To evaluate the inhibitor's effect on cellular processes like proliferation, cell cycle, and apoptosis.
-
Cell Viability/Proliferation (e.g., CCK-8 or CellTiter-Glo®): Cells are seeded in microplates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 48-72 hours), a reagent is added that measures metabolic activity or ATP content, which correlates with the number of viable cells.[6][18]
-
Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The resulting histogram reveals the proportion of cells in G1, S, and G2/M phases of the cell cycle.[6]
-
Apoptosis Assay: Apoptosis can be measured by flow cytometry using Annexin V (detects early apoptosis) and a viability dye like 7-AAD or PI (detects late apoptosis/necrosis).
-
-
In Vivo Xenograft Models:
-
Objective: To assess the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Protocol:
-
Human cancer cells (e.g., K562 leukemia cells) are implanted subcutaneously into immunocompromised mice.[6][7]
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The inhibitor (e.g., this compound) is administered, often orally, at a predetermined dose and schedule (e.g., 20 mg/kg/day for 21 days).[6][7]
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors and organs may be harvested for histological analysis (e.g., H&E staining for tissue morphology, Ki-67 staining for proliferation).[3]
-
-
Caption: A typical workflow for the preclinical characterization of a PLK4 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016166604A1 - Plk4 inhibitors - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Basis for Unidirectional Scaffold Switching of Human Plk4 in Centriole Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oricpharma.com [oricpharma.com]
Differential Effects of CZS-241 and Other PLK4 Inhibitors on Mitosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitotic effects of the Polo-like kinase 4 (PLK4) inhibitor, CZS-241, with other notable PLK4 inhibitors, CFI-400945 and Centrinone. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the nuanced differences in their mechanisms of action and cellular consequences.
Introduction to PLK4 and its Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the faithful segregation of chromosomes during cell division.[1][2] Dysregulation of PLK4 activity is linked to centrosome abnormalities, genomic instability, and tumorigenesis, making it an attractive target for cancer therapy.[3][4] PLK4 inhibitors are a class of small molecules designed to block the kinase activity of PLK4, thereby disrupting centriole duplication and inducing mitotic defects, which can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Comparative Analysis of Mitotic Phenotypes
While all three inhibitors target PLK4, their differential effects on mitosis are notable, likely stemming from variations in their selectivity and off-target activities.
This compound: Induction of S/G2 Arrest
This compound is a potent and selective PLK4 inhibitor.[5] Studies have shown that treatment with this compound leads to a cell cycle arrest in the S and G2 phases in chronic myeloid leukemia (CML) cell lines.[5] While detailed immunofluorescence data on the specific mitotic spindle and centrosomal phenotypes induced by this compound is limited in publicly available literature, the observed S/G2 arrest suggests an early disruption of the cell cycle, preventing cells from entering mitosis with duplicated centrosomes.
CFI-400945: Promotion of Polyploidy and Mitotic Defects
CFI-400945 is another potent PLK4 inhibitor that has been shown to induce a range of mitotic defects.[2][6] A predominant phenotype observed with CFI-400945 treatment is the promotion of polyploidy, an increase in the number of chromosome sets within a cell.[6][7] This effect is thought to be, at least in part, due to off-target inhibition of Aurora B kinase, a key regulator of cytokinesis.[1] Inhibition of Aurora B can lead to failed cell division, resulting in a tetraploid (4N) cell that then re-enters the cell cycle. Additionally, CFI-400945 has demonstrated a dose-dependent effect on centriole number. Low concentrations can lead to centriole amplification (more than two centrioles per centrosome), while higher concentrations result in centriole loss.[3] The resulting mitotic catastrophes are characterized by multipolar spindles and chromosome mis-segregation.[6]
Centrinone: G2/M Arrest without Polyploidy
Centrinone is a highly selective and reversible PLK4 inhibitor.[8] In contrast to CFI-400945, Centrinone treatment typically results in a G2/M phase cell cycle arrest without the induction of polyploidy.[8][9] This suggests that its more selective inhibition of PLK4 leads to a cleaner block in the cell cycle, preventing entry into mitosis due to the absence of properly duplicated centrosomes, without the confounding effects of cytokinesis failure.
Quantitative Data Summary
| Inhibitor | IC50 (PLK4) | Primary Mitotic Phenotype | Induction of Polyploidy | Cell Cycle Arrest | Reference |
| This compound | 2.6 nM | Not explicitly detailed | Not reported | S/G2 phase | [5] |
| CFI-400945 | 2.8 nM | Mitotic defects, centriole amplification (low dose), centriole loss (high dose) | Yes | G2/M phase | [2][3][6][9] |
| Centrinone | Not specified | Centrosome depletion | No | G2/M phase | [1][8][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed mitotic effects, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Caption: PLK4 signaling in centriole duplication.
Caption: Experimental workflow for mitotic analysis.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Immunofluorescence Staining for Mitotic Spindle and Centrosomes
This protocol allows for the visualization of the mitotic spindle (α-tubulin) and centrosomes (γ-tublin) to assess mitotic morphology.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: Mouse anti-α-tubulin and Rabbit anti-γ-tubulin
-
Fluorophore-conjugated secondary antibodies: Anti-mouse IgG and Anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips to the desired confluency and treat with PLK4 inhibitors.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion
The available evidence suggests that while this compound, CFI-400945, and Centrinone all target PLK4 to disrupt mitosis, their cellular effects can differ significantly. The polyploidy induced by CFI-400945, likely due to off-target effects, contrasts with the G2/M arrest caused by the more selective inhibitor Centrinone. The S/G2 arrest observed with this compound points to an earlier disruption of the cell cycle. Further detailed comparative studies, particularly those involving immunofluorescence analysis of the mitotic apparatus following this compound treatment, are needed to fully elucidate its specific mitotic phenotype and to provide a more comprehensive understanding of its differential effects compared to other PLK4 inhibitors. This knowledge will be crucial for the strategic development and application of these compounds in cancer therapy.
References
- 1. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Analysis of Mitotic Spindle Formation in Taxol-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CZS-241: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CZS-241 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound, a potent and selective polo-like kinase 4 (PLK4) inhibitor, are not publicly available, established best practices for the disposal of hazardous chemical waste in a laboratory setting provide a clear framework. This guide offers essential safety and logistical information to ensure the safe management of this compound waste.
This compound is an orally active and selective inhibitor of Polo-like Kinase (PLK) 4 with an IC50 of 2.6 nM.[1] It is currently being investigated for its potential in treating chronic myeloid leukemia. As with any investigational compound, understanding its properties is the first step toward safe handling and disposal.
Core Safety and Handling Principles
Before addressing disposal, it is imperative to adhere to fundamental safety protocols when working with any potent chemical compound.
| Parameter | Specification | Source |
| Chemical Name | 2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide | N/A |
| Molecular Formula | C26H23ClF2N9O | N/A |
| Molecular Weight | 587.98 g/mol | N/A |
| CAS Number | 3016297-55-2 | N/A |
This data is compiled from publicly available chemical databases.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, properly labeled container for disposal as hazardous waste. Clean the spill area thoroughly.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound should follow the comprehensive guidelines for hazardous chemical waste management established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, clearly marked containers.
2. Containerization:
-
Select Appropriate Containers: Use containers that are compatible with the chemical properties of this compound and any solvents used. Leak-proof, tightly sealed containers are mandatory.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in DMSO," "Contaminated sharps"). The date of waste accumulation should also be clearly visible.
3. Storage:
-
Designated Satellite Accumulation Area (SAA): Store all this compound waste in a designated and properly marked SAA at or near the point of generation.[2][3]
-
Secondary Containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Storage Limits: Adhere to the storage time and volume limits for hazardous waste as defined by your institution and local regulations.
4. Disposal Request and Pickup:
-
Contact EHS: When the waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms accurately and completely.
Experimental Protocols for Waste Characterization
While specific experimental protocols for this compound waste are not available, general laboratory procedures for characterizing unknown waste for disposal are applicable. These typically involve assessing the waste for the four characteristics of hazardous waste as defined by the EPA: ignitability, corrosivity, reactivity, and toxicity. Given that this compound is a bioactive small molecule, it should be presumed to be toxic.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.
References
Essential Safety and Operational Guidance for Handling CZS-241
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor.[1][2][3] Given that specific safety data sheets (SDS) for this compound are not publicly available, the following guidance is based on best practices for handling potent, research-grade chemical compounds. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as a kinase inhibitor, it is crucial to prevent exposure through inhalation, skin contact, or ingestion.[4] The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Minimizes the risk of inhaling fine powder particles, a primary route of exposure for potent compounds. |
| Body Protection | A disposable lab coat with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin. |
Operational Plan: Handling and Weighing
The following workflow outlines the standard operating procedure for safely handling and weighing this compound powder in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, and weighing paper, should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated using a suitable solvent or cleaning agent known to be effective against similar compounds.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Hierarchy of Controls
To ensure the highest level of safety, a hierarchy of controls should be implemented when working with potent compounds like this compound.
By implementing these safety measures, researchers can minimize the risks associated with handling the potent PLK4 inhibitor, this compound, and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals before beginning any new experimental protocol.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
